3-Pyrroline-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dihydropyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c6-4-2-1-3-5-4/h1-2H,3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCHBOQVXIGZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4031-15-6 | |
| Record name | 2,5-dihydro-1H-pyrrol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the 3-Pyrroline-2-one Core: Structure, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 3-pyrroline-2-one, also known as 1,5-dihydro-2H-pyrrol-2-one, represents a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This five-membered unsaturated γ-lactam ring is a core structural component in a variety of bioactive natural products and synthetic compounds. Its versatile chemical reactivity and ability to interact with diverse biological targets have established it as a valuable building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound core, detailing its structure, synthesis, reactivity, and its role in the development of compounds with significant pharmacological activities.
Core Structure and Chemical Features
The this compound core is characterized by a five-membered ring containing a nitrogen atom, a ketone group at the 2-position, and a double bond between carbons 3 and 4. This arrangement of functional groups imparts a unique electronic and steric profile, making it a versatile scaffold for chemical modifications. The α,β-unsaturated lactam moiety is a key feature, rendering the C4 position susceptible to nucleophilic attack and the overall ring system amenable to various cycloaddition reactions. The nitrogen atom can be readily substituted, allowing for the introduction of diverse functionalities to modulate the physicochemical and pharmacological properties of the resulting derivatives.
Synthesis of the this compound Core
A variety of synthetic strategies have been developed to access the this compound core, ranging from classical condensation reactions to modern catalytic methods.
Multicomponent Reactions (MCRs)
Multicomponent reactions are highly efficient for the synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives. A common approach involves the condensation of an aromatic aldehyde, an amine, and a C2-building block like sodium diethyl oxalacetate.
Cycloaddition Reactions
[3+2] cycloaddition reactions provide a powerful tool for the construction of the this compound ring. For instance, the reaction of α-imino rhodium carbenoids with ketene silyl acetals offers a direct route to biologically interesting 3-pyrrolin-2-ones.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis of suitable acyclic precursors, such as ene-yne amides, has been successfully employed to synthesize functionalized 3-pyrroline-2-ones.
Reactivity of the this compound Core
The inherent chemical features of the this compound ring govern its reactivity, making it a versatile intermediate for further chemical transformations.
Conjugate Addition
The electrophilic C4 position of the α,β-unsaturated lactam system is susceptible to conjugate addition by a variety of nucleophiles, including amines, thiols, and organocuprates. This reaction is a cornerstone for introducing substituents at the C4 position.
Cycloaddition Reactions
The double bond in the this compound ring can participate in various cycloaddition reactions, such as Diels-Alder reactions, allowing for the construction of more complex fused heterocyclic systems.
Substitution Reactions
The hydrogen atoms on the methylene group at the C5 position can be substituted, and the nitrogen atom can be readily alkylated or acylated to introduce diverse side chains.
Biological Activities and Therapeutic Potential
Derivatives of the this compound core have demonstrated a broad spectrum of biological activities, highlighting their potential as therapeutic agents.
Antioxidant Activity
Several 3-hydroxy-3-pyrroline-2-one derivatives have been shown to possess significant antioxidant properties, acting as scavengers of reactive oxygen species (ROS) such as the hydroxyl radical.
| Compound ID | Assay | IC50 / Activity | Reference |
| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) | DPPH radical scavenging | EC50 > 128 µg/mL | [1] |
| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) | HO• radical scavenging (in pentyl ethanoate) | k_overall = 2.05 × 10⁹ M⁻¹s⁻¹ | [1][2] |
| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) | HO• radical scavenging (in water) | k_overall = 1.54 × 10¹⁰ M⁻¹s⁻¹ | [1][2] |
| Quercetin (Reference) | DPPH radical scavenging | EC50 = 9.97 ± 0.25 µg/mL | [1] |
Anticancer Activity
The this compound scaffold is present in numerous compounds with potent anticancer activity. These compounds often act by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as those mediated by receptor tyrosine kinases.[3]
| Compound Class/Derivative | Cell Line(s) | IC50 (µM) | Reference |
| Pyrrolo[2,1-a]isoquinoline derivatives | IMR32, HeLa, SH-SY5Y | 0.019–0.040 | [4] |
| Lamellarins D, X, ε, M, N, and dehydro-lam-J | Lung, breast, liver, and blood cancer cells | 0.00008–3.2 | [4] |
| Lamellarins 6 and 7 | A549 (Lung) | 0.008 and 0.005 | [4] |
| Tetrazolopyrrolidine-1,2,3-triazole analogues (7a and 7i) | HeLa (Cervical) | 0.32 ± 1.00 and 1.80 ± 0.22 | [5] |
| Substituted spirooxindole (4a) | PC-3 (Prostate) | 72.51 ± 2.35 | [6] |
| Doxorubicin (Reference) | PC-3 (Prostate) | 37.90 ± 2.10 | [6] |
Antibacterial Activity
Derivatives of this compound have also shown promising activity against a range of bacterial pathogens, including multidrug-resistant strains.
| Compound Class/Derivative | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| Pyrrole benzamide derivatives | Staphylococcus aureus | 3.12-12.5 | [7] |
| 3-Farnesylpyrrole | MRSA | 2.8 | [7] |
| Phallusialides A and B | MRSA and Escherichia coli | 32 and 64 | [7] |
| Pyrrolidine-2,3-dione dimers | MSSA and MRSA | 8-16 | [8] |
| Mono-halogenated nitrochromenes | Staphylococcal strains | 8-32 | [9] |
| Tri-halogenated 3-nitro-2H-chromenes | Staphylococcal strains | 1-8 | [9] |
Experimental Protocols
General Procedure for the Synthesis of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one
To a round bottom flask, an aromatic aldehyde (1 equivalent), an amine (1 equivalent), citric acid (2 equivalents), and absolute ethanol (1.0 mL) are added. The mixture is magnetically stirred at room temperature under an argon atmosphere for 1 hour. Subsequently, sodium diethyl oxalacetate (2 equivalents) is added, and the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the product.[1]
General Procedure for Conjugate Addition of Nitromethane
To a stirred solution of N-(tert-butoxycarbonyl)-3-pyrroline-2-one (1 equivalent) in acetonitrile, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equivalents) and nitromethane (5 equivalents) are added at room temperature. After 1 hour, the mixture is diluted with ethyl acetate and washed with a saturated solution of ammonium chloride. The organic layer is separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the product.[10]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.
-
Kinase Reaction: A reaction mixture containing the kinase, its substrate, and ATP in a kinase assay buffer is prepared.
-
In a 96-well plate, 2.5 µL of serially diluted inhibitor or DMSO (control) is added to each well.
-
2.5 µL of the kinase is added to each well and incubated for 10 minutes at room temperature.
-
The kinase reaction is initiated by adding 5 µL of the substrate/ATP mixture and incubated at 30°C for 60 minutes.
-
ADP Detection: 10 µL of ADP-Glo™ Reagent is added to each well and incubated for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.
-
20 µL of Kinase Detection Reagent is added and incubated for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Many this compound derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). These receptors are crucial for tumor angiogenesis and cell proliferation.
Caption: Simplified VEGFR Signaling Pathway.
References
- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Pyrroline-2-one: Physicochemical Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyrroline-2-one, also known as 1,5-dihydro-2H-pyrrol-2-one, is a five-membered unsaturated γ-lactam that serves as a crucial structural motif in a variety of biologically active natural products and synthetic compounds. Its versatile chemical nature makes it an important building block in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of the biological activities and potential signaling pathways associated with its derivatives.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1,5-dihydro-2H-pyrrol-2-one | |
| Synonyms | 3-Pyrrolin-2-one | |
| CAS Number | 4031-15-6 | [1] |
| Molecular Formula | C₄H₅NO | [1] |
| Molecular Weight | 83.09 g/mol | [1] |
| Physical Form | Solid or semi-solid | [1] |
| Melting Point | Data for the unsubstituted compound is not readily available. A substituted derivative, 3-Ethyl-4-methyl-3-pyrrolin-2-one, has a melting point of 100-104 °C. | [2] |
| Boiling Point | Data for the unsubstituted compound is not readily available. A related compound, 3-Pyrroline, has a boiling point of 90-91 °C at 748 mmHg. | [3] |
| Solubility | Data for the unsubstituted compound is not readily available. A substituted derivative, 3-Ethyl-4-methyl-3-pyrrolin-2-one, is slightly soluble in water. | [2] |
| pKa | Data for the unsubstituted compound is not readily available. The predicted pKa for 3-Ethyl-4-methyl-3-pyrrolin-2-one is 14.44 ± 0.60. | [2] |
| logP | Data for the unsubstituted compound is not readily available. |
Experimental Protocols
The synthesis and characterization of this compound and its derivatives are crucial steps in their development as potential therapeutic agents. Below are generalized experimental protocols based on common synthetic strategies.
General Synthesis of Substituted 3-Pyrroline-2-ones
Numerous synthetic routes to substituted 3-pyrrolin-2-ones have been reported, often involving multi-component reactions.[4][5][6][7] A general one-pot synthesis is described below.
Protocol 1: Three-Component Synthesis of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one [4]
-
Reaction Setup: In a round-bottom flask, combine an aromatic aldehyde (1 equivalent), an amine (1 equivalent), and citric acid (2 equivalents) in absolute ethanol (1.0 mL).
-
Stirring: Stir the mixture magnetically at room temperature under an argon atmosphere for 1 hour.
-
Addition of Oxalacetate: Subsequently, add sodium diethyl oxalacetate (2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a suitable base and extract the product with an organic solvent.
-
Purification: Purify the crude product by flash chromatography to obtain the desired this compound derivative.
Workflow for the Three-Component Synthesis
Caption: Workflow for the three-component synthesis of substituted 3-pyrroline-2-ones.
Characterization Techniques
The synthesized compounds are typically characterized using a combination of spectroscopic methods to confirm their structure and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons and their neighboring environments.
-
¹³C NMR: Determines the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, aiding in the complete structural elucidation.[8]
2. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which helps in confirming the molecular formula.[4]
3. Infrared (IR) Spectroscopy:
-
Identifies the functional groups present in the molecule based on their characteristic absorption frequencies.
Logical Flow of Compound Characterization
Caption: Logical workflow for the characterization of synthesized this compound derivatives.
Biological Relevance and Signaling Pathways
While information on the direct interaction of unsubstituted this compound with specific signaling pathways is limited, numerous derivatives have been shown to exhibit a wide range of biological activities, suggesting their potential to modulate various cellular processes.
The this compound scaffold is present in natural products with known biological activities, such as Jatropham (antitumor) and PI-091 (platelet aggregation inhibitor).[6] Synthetic derivatives have demonstrated a broad spectrum of pharmacological effects, including:
-
Anticancer Activity: Some derivatives have shown inhibitory activity against various cancer cell lines.[9]
-
Antibacterial Activity: Certain substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones have been identified as novel antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA).[10]
-
Anti-inflammatory Activity: Derivatives of 3-hydroxy-3-pyrrolin-2-one have been identified as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.[4][5]
-
Antioxidant Activity: Some polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives have been shown to be effective radical scavengers.[4]
Potential Signaling Pathway Involvement of this compound Derivatives
Based on the observed biological activities, derivatives of this compound may interact with several key signaling pathways. For instance, their anti-inflammatory effects suggest a potential role in modulating the arachidonic acid cascade through the inhibition of enzymes like mPGES-1.
Hypothesized Signaling Pathway Inhibition by 3-Hydroxy-3-pyrrolin-2-one Derivatives
Caption: Hypothesized inhibition of the mPGES-1 pathway by 3-hydroxy-3-pyrrolin-2-one derivatives.
Conclusion
This compound and its derivatives represent a promising class of heterocyclic compounds with significant potential in drug discovery. While the physicochemical data for the parent compound is not fully established, the diverse biological activities of its derivatives highlight the importance of this scaffold. Further research is warranted to fully elucidate the physicochemical properties of unsubstituted this compound, develop more efficient and scalable synthetic routes, and comprehensively investigate the specific signaling pathways through which its derivatives exert their therapeutic effects. This will undoubtedly pave the way for the development of novel and effective drugs for a range of diseases.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]
- 8. msuir.usm.md [msuir.usm.md]
- 9. mdpi.com [mdpi.com]
- 10. 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones as novel antibacterial scaffolds against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
IR and Mass spectrometry analysis of 3-Pyrroline-2-one derivatives
An In-depth Technical Guide: IR and Mass Spectrometry Analysis of 3-Pyrroline-2-one Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the structural characterization of this compound derivatives. These α,β-unsaturated γ-lactams are significant structural motifs in numerous biologically active compounds, making their precise characterization critical for research and development.[1][2]
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. For this compound derivatives, IR spectroscopy is instrumental in confirming the presence of the core lactam ring and its associated unsaturation.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
A standard protocol for analyzing solid this compound derivatives involves the following steps:
-
Sample Preparation: A small amount of the purified compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for soluble compounds, a solution can be prepared using a suitable solvent (e.g., chloroform, dichloromethane) and analyzed in a liquid cell.
-
Instrumentation: An FTIR spectrometer, such as a Nicolet 6700, is used for analysis.[3]
-
Data Acquisition: A background spectrum of the KBr pellet or pure solvent is recorded first. Subsequently, the sample spectrum is recorded. The typical scanning range for organic compounds is 4000–400 cm⁻¹.[4]
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Data Presentation: Characteristic IR Absorption Bands
The key to interpreting the IR spectrum of a this compound derivative lies in identifying the characteristic absorption bands for its principal functional groups. The exact position of these bands can be influenced by substituents and conjugation.
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Notes |
| C=O (γ-Lactam) | Stretch (Amide I) | 1750 - 1680 | This is a strong, sharp absorption and is highly characteristic of the lactam ring. The position is sensitive to ring strain and conjugation. |
| C=C (Alkene) | Stretch | 1680 - 1640 | This absorption confirms the α,β-unsaturation. It can sometimes appear weak or be merged with the C=O band. |
| N-H | Stretch | 3400 - 3200 | Present only in N-unsubstituted derivatives. It typically appears as a moderate, somewhat broad peak. |
| C-H (sp²) | Stretch | 3100 - 3000 | Associated with the hydrogens on the carbon-carbon double bond. |
| C-H (sp³) | Stretch | 3000 - 2850 | Associated with any saturated carbons in the structure or substituents. |
| O-H | Stretch | 3500 - 3200 | A broad peak characteristic of hydroxyl (-OH) substituents, as seen in 3-hydroxy-3-pyrroline-2-one derivatives.[1] |
Table 1: Summary of key IR absorption frequencies for this compound derivatives.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound derivatives, it provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition of the molecule and its fragments with high accuracy.[5]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
A typical workflow for the analysis of these derivatives often involves Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or methanol, at a low concentration (e.g., µg/mL).
-
Instrumentation: An LC-HRMS system, such as a Q Exactive hybrid quadrupole-Orbitrap or a SCIEX X500 QTOF mass spectrometer, is commonly used.[1][3]
-
Ionization: Electrospray ionization (ESI) is the most common method for these compounds, typically in positive ion mode, to generate protonated molecules ([M+H]⁺) or adducts like [M+Na]⁺.[1][5]
-
Data Acquisition:
-
Full Scan MS: The instrument scans a wide m/z range to detect the molecular ion and determine its accurate mass.
-
Tandem MS (MS/MS): The molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides detailed structural information.[6]
-
Typical ESI Parameters: Source temperatures are often set around 300 °C with a capillary voltage of approximately 5500 V.[1]
-
Data Presentation: Molecular Ion and Fragmentation Patterns
The mass spectrum provides the molecular weight and a unique fragmentation fingerprint. For this compound derivatives, fragmentation often involves cleavage of the lactam ring and loss of substituents.
| Derivative Class/Example | Formula | Ionization Mode | Observed Ion (m/z) | Common Fragmentation Pathways |
| Polysubstituted 3-hydroxy-3-pyrroline-2-ones | Varies | ESI (+) | [M+H]⁺, [M+Na]⁺ | Loss of substituents (e.g., -OH, -COOR, aryl groups), cleavage of the pyrroline ring. |
| 4-Acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one | C₁₉H₁₄N₂O₅ | ESI-TOF (+) | 339.0982 [M+H]⁺, 361.0802 [M+Na]⁺[5] | Cleavage of the acetyl group (-43 Da), loss of the nitro group (-46 Da), fragmentation of the phenyl and nitrophenyl rings. |
| α-Pyrrolidinophenones (Related Structures) | Varies | ESI (+) | [M+H]⁺ | A characteristic fragmentation is the loss of the pyrrolidine ring as a neutral molecule (71 Da).[6] |
Table 2: Representative mass spectrometry data for this compound derivatives and related compounds.
Integrated Spectroscopic Workflow
The most effective structural elucidation is achieved by combining data from both IR and MS. IR confirms the presence of the core functional groups, while MS provides the molecular formula and a detailed map of the molecular structure through fragmentation analysis.
Caption: Integrated workflow for the analysis of this compound derivatives.
References
- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis of New 3-Pyrrolin-2-One Derivatives | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jst-ud.vn [jst-ud.vn]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
An In-depth Technical Guide on Tautomerism in Substituted 3-Hydroxy-3-pyrroline-2-ones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted 3-hydroxy-3-pyrroline-2-ones, a class of heterocyclic compounds also known as tetramic acid analogs, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. A critical aspect of their chemistry, which profoundly influences their biological function and physicochemical properties, is their existence in tautomeric forms. This technical guide provides a comprehensive overview of the tautomerism in substituted 3-hydroxy-3-pyrroline-2-ones, focusing on the quantitative analysis of tautomeric equilibria, detailed experimental protocols for their characterization, and the visualization of relevant chemical and biological pathways. Understanding and controlling the tautomeric behavior of these compounds is paramount for the rational design and development of novel therapeutics.
Introduction to 3-Hydroxy-3-pyrroline-2-ones
The 3-hydroxy-3-pyrroline-2-one core is a prominent scaffold found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities.[1] These compounds are derivatives of 2-pyrrolidinone, a γ-lactam five-membered ring.[2] Their synthesis is often achieved through efficient multicomponent reactions, allowing for the generation of diverse libraries of substituted analogs.[2] The biological potential of these molecules has spurred extensive research into their structure-activity relationships, with a particular focus on their tautomeric properties.
Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond.[3] For substituted 3-hydroxy-3-pyrroline-2-ones, the most common types of tautomerism are keto-enol and enol-enol tautomerism. The position of the tautomeric equilibrium can be significantly influenced by the nature of the substituents on the pyrroline-2-one ring, the solvent, temperature, and pH. These factors can alter the relative stability of the tautomers and, consequently, their biological activity and pharmacokinetic profiles.
Tautomeric Forms of Substituted 3-Hydroxy-3-pyrroline-2-ones
Substituted 3-hydroxy-3-pyrroline-2-ones can exist in several tautomeric forms, primarily involving the migration of a proton between the hydroxyl group at the 3-position and the adjacent carbonyl groups. The principal tautomeric equilibrium is typically between a keto form and one or more enol forms.
The presence of an acyl group at the 4-position introduces the possibility of enol-enol tautomerism, where the proton can be located on the hydroxyl at C3 or the enolized acyl group. The specific tautomers present and their relative populations are highly dependent on the substitution pattern and the surrounding environment.
Quantitative Analysis of Tautomeric Equilibrium
The relative abundance of each tautomer in solution is a critical parameter that influences the compound's overall properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the quantitative analysis of tautomeric mixtures in solution.[2][4] By integrating the signals corresponding to specific protons or carbons unique to each tautomer, the equilibrium constant (Keq) can be determined.
The tautomeric equilibrium is highly sensitive to the solvent's polarity and hydrogen-bonding capability.[5] Generally, polar protic solvents can stabilize the more polar keto form through hydrogen bonding, while nonpolar solvents tend to favor the less polar enol form, which is often stabilized by an intramolecular hydrogen bond.[5]
Table 1: Tautomeric Ratios of Selected Dicarbonyl Compounds in Various Solvents (Illustrative Examples)
| Compound | Solvent | % Keto Form | % Enol Form | Keq ([Enol]/[Keto]) | Reference |
| Acetylacetone | CDCl₃ | 19 | 81 | 4.26 | [6] |
| Acetylacetone | DMSO-d₆ | 40 | 60 | 1.50 | [6] |
| Ethyl Acetoacetate | CDCl₃ | 92 | 8 | 0.09 | [7] |
| Ethyl Acetoacetate | DMSO-d₆ | 98 | 2 | 0.02 | [7] |
| 2-Acetylcyclohexanone | CDCl₃ | 25 | 75 | 3.00 | [8] |
| 2-Acetylcyclohexanone | DMSO-d₆ | 67 | 33 | 0.49 | [8] |
Note: This table provides illustrative examples for related dicarbonyl compounds to demonstrate the influence of structure and solvent on the keto-enol equilibrium. Specific quantitative data for a wide range of substituted 3-hydroxy-3-pyrroline-2-ones is dispersed in the literature and should be consulted for individual compounds of interest.
Experimental Protocols
Accurate characterization and quantification of tautomers require rigorous experimental procedures. The following are detailed methodologies for key experiments.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the relative concentrations of tautomers in a solution at equilibrium.
Materials:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
High-purity deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)
-
The substituted 3-hydroxy-3-pyrroline-2-one sample of interest
-
Internal standard (optional, for absolute quantification)
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the 3-hydroxy-3-pyrroline-2-one sample (typically 5-10 mg).
-
Dissolve the sample in a known volume of the desired deuterated solvent (e.g., 0.6 mL) in an NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Allow the solution to equilibrate at a constant temperature (e.g., 298 K) for a sufficient time to ensure the tautomeric equilibrium is reached.
-
-
NMR Data Acquisition:
-
Tune and shim the NMR spectrometer to obtain optimal resolution and lineshape.
-
Acquire a standard ¹H NMR spectrum.
-
To ensure accurate quantification, set a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.[2]
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[5]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Perform baseline correction.
-
Identify well-resolved signals that are unique to each tautomer.
-
Carefully integrate the selected signals. The integration region should encompass the entire peak, including any satellites.[5]
-
Calculate the percentage of each tautomer by dividing the integral of its characteristic signal by the sum of the integrals of the signals for all tautomers (assuming the number of protons for each signal is the same).
-
The equilibrium constant (Keq) can be calculated as the ratio of the concentrations of the enol and keto forms.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To qualitatively and semi-quantitatively assess the tautomeric equilibrium and its dependence on solvent polarity.
Materials:
-
UV-Vis spectrophotometer
-
A series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water)
-
The substituted 3-hydroxy-3-pyrroline-2-one sample
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent.
-
Prepare a series of dilute solutions of the compound in different solvents of varying polarity. The concentration should be adjusted to give an absorbance in the range of 0.1 - 1.0.
-
-
Spectral Acquisition:
-
Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Use the respective pure solvent as a blank for each measurement.
-
-
Data Analysis:
-
Analyze the absorption maxima (λmax) and the shape of the absorption bands in different solvents.
-
The keto and enol forms will have different chromophores and thus distinct absorption spectra.
-
A shift in the λmax or the appearance of new bands with changing solvent polarity indicates a shift in the tautomeric equilibrium.
-
The presence of an isosbestic point in the spectra of solutions with varying solvent compositions can be strong evidence for a two-component equilibrium.[9]
-
The equilibrium constant can be estimated by deconvolution of the overlapping spectra if the molar absorptivities of the individual tautomers are known or can be estimated.
-
Visualizing Workflows and Pathways
Experimental Workflow for Tautomer Analysis
The investigation of tautomerism in substituted 3-hydroxy-3-pyrroline-2-ones typically follows a structured workflow, from synthesis to detailed characterization.
Potential Antioxidant Mechanism
Many 3-hydroxy-3-pyrroline-2-ones exhibit antioxidant activity, which is often attributed to their ability to scavenge free radicals. The enol form is typically considered the active antioxidant species due to the presence of the readily donatable hydroxyl proton.
Relevance in Drug Development
The tautomeric state of a drug candidate can have profound implications for its interaction with biological targets, such as enzymes and receptors. Different tautomers possess distinct shapes, hydrogen bonding patterns, and electronic distributions, leading to different binding affinities and biological responses.
Conclusion
The tautomerism of substituted 3-hydroxy-3-pyrroline-2-ones is a fundamental aspect of their chemical nature with significant implications for their application in drug discovery and development. The equilibrium between keto and enol tautomers is a dynamic process governed by substitution patterns and environmental factors, particularly the solvent. A thorough understanding and characterization of the predominant tautomeric forms are crucial for elucidating structure-activity relationships, optimizing biological efficacy, and ensuring consistent product quality. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and scientists working with this important class of heterocyclic compounds. Further research focusing on the compilation of comprehensive quantitative tautomer data for a wider range of derivatives will be invaluable for advancing the rational design of novel therapeutics based on the 3-hydroxy-3-pyrroline-2-one scaffold.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jst-ud.vn [jst-ud.vn]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. cores.research.asu.edu [cores.research.asu.edu]
- 7. researchgate.net [researchgate.net]
- 8. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fundamental Cycloaddition Reactions of the 3-Pyrroline-2-one Ring
For Researchers, Scientists, and Drug Development Professionals
The 3-pyrroline-2-one, a five-membered unsaturated γ-lactam ring, represents a pivotal structural motif in a myriad of biologically active natural products and synthetic compounds. Its inherent reactivity and stereochemical versatility make it a valuable building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the fundamental cycloaddition reactions of the this compound ring, with a focus on [3+2] cycloadditions, Diels-Alder reactions, and [2+2] cycloadditions. This document is intended to serve as a detailed resource, offering insights into reaction mechanisms, quantitative data from key studies, and explicit experimental protocols.
The this compound Core: A Privileged Scaffold
The this compound scaffold is present in numerous natural products exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Its unique electronic and steric features, characterized by a conjugated system and a lactam functionality, render it a versatile participant in various chemical transformations, particularly cycloaddition reactions. These reactions provide a powerful tool for the construction of complex polycyclic and spirocyclic frameworks, which are of significant interest in the design of novel therapeutic agents.
[3+2] Cycloaddition Reactions: A Gateway to Spirocyclic Pyrrolidines
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a prominent reaction of the this compound ring, primarily utilized in the synthesis of spiro-pyrrolidine derivatives. This reaction typically involves the in-situ generation of an azomethine ylide, which then reacts with the double bond of a this compound derivative acting as the dipolarophile.
A general workflow for a three-component [3+2] cycloaddition reaction is depicted below:
Caption: General workflow for the synthesis of spiro-pyrrolidines via a three-component [3+2] cycloaddition.
Synthesis of Spirooxindole-Pyrrolidines
A significant application of [3+2] cycloadditions is the synthesis of spirooxindole-pyrrolidines, which are known to possess a range of biological activities, including potential as MDM2 inhibitors for cancer therapy.[1] These reactions often exhibit high regio- and diastereoselectivity.
The general reaction mechanism for the formation of spirooxindole-pyrrolidines is illustrated below:
Caption: Mechanism of [3+2] cycloaddition for spirooxindole-pyrrolidine synthesis.
A study by Zhang et al. describes a three-component reaction of cyclic amines, aryl aldehydes, and olefinic oxindoles to produce spirooxindole-pyrrolidines with high diastereoselectivity.[1]
Table 1: Synthesis of Spirooxindole-Pyrrolidines via [3+2] Cycloaddition [1]
| Entry | Amine | Aldehyde (R) | Olefinic Oxindole (R') | Product | Yield (%) | dr |
| 1 | Tetrahydroisoquinoline | 4-ClC₆H₄ | N-Me | 1a | 85 | >20:1 |
| 2 | Tetrahydroisoquinoline | 4-FC₆H₄ | N-Me | 1b | 82 | >20:1 |
| 3 | Tetrahydroisoquinoline | 4-BrC₆H₄ | N-Me | 1c | 88 | >20:1 |
| 4 | Tetrahydroisoquinoline | 2-ClC₆H₄ | N-Me | 1d | 75 | >20:1 |
| 5 | Tetrahydro-β-carboline | 4-ClC₆H₄ | N-Me | 2a | 80 | >20:1 |
| 6 | Isoindoline | 4-ClC₆H₄ | N-Me | 3a | 78 | >20:1 |
Experimental Protocol: General Procedure for the Three-Component [3+2] Cycloaddition[1]
To a solution of the olefinic oxindole (0.2 mmol) and the corresponding aldehyde (0.2 mmol) in acetonitrile (2.0 mL) was added the cyclic amine (0.2 mmol) and trifluoroacetic acid (TFA, 0.02 mmol). The resulting mixture was stirred at 60 °C for 12 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1 to 3:1) to afford the desired spirooxindole-pyrrolidine product.
Diels-Alder [4+2] Cycloaddition Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, offers a powerful method for the construction of six-membered rings. While the aromaticity of simple pyrroles can limit their reactivity as dienes, appropriately substituted 3-pyrroline-2-ones can participate in both intermolecular and intramolecular Diels-Alder reactions.
Intermolecular Diels-Alder Reactions
In an intermolecular Diels-Alder reaction, the this compound derivative can act as either the diene or the dienophile, depending on its substitution pattern and the nature of the reaction partner. For instance, 3-acyl-3-pyrroline-2,5-diones have been generated in situ and trapped with conjugated dienes to yield Diels-Alder adducts.[3]
Caption: General scheme of an intermolecular Diels-Alder reaction.
Table 2: Diels-Alder Reactions of in situ Generated 3-Acyl-3-pyrroline-2,5-diones [3]
| Entry | Acyl Group (R) | N-Substituent (R') | Diene | Product | Yield (%) |
| 1 | COMe | Ph | Cyclopentadiene | 18a | 75 |
| 2 | COPh | Ph | Cyclopentadiene | 18b | 80 |
| 3 | CO₂Et | Ph | Cyclopentadiene | 18c | 65 |
| 4 | COMe | Me | Cyclopentadiene | 19a | 70 |
| 5 | COMe | Ph | trans,trans-Hexa-2,4-diene | 20a | 55 |
Experimental Protocol: Generation and Trapping of 3-Acyl-3-pyrroline-2,5-diones[3]
A solution of the 3-acyl-3-phenylselenopyrrolidine-2,5-dione (1.0 mmol) and the diene (5.0 mmol) in dichloromethane (20 mL) was cooled to -78 °C. A solution of m-chloroperbenzoic acid (1.1 mmol) in dichloromethane (10 mL) was added dropwise over 30 minutes. The mixture was stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction mixture was washed with saturated aqueous sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the Diels-Alder adduct.
Intramolecular Diels-Alder (IMDA) Reactions
Attaching a diene or dienophile to the nitrogen atom of the this compound ring allows for intramolecular Diels-Alder reactions, leading to the formation of complex polycyclic systems. These reactions often proceed with high stereoselectivity due to the conformational constraints of the tether. While specific examples for the this compound core are not abundant in the readily available literature, the general principles of IMDA reactions of related pyrrole systems can be extrapolated.[2]
Caption: Conceptual workflow for an intramolecular Diels-Alder reaction.
Further research is required to fully explore and document the scope and limitations of IMDA reactions involving the this compound scaffold.
[2+2] Photocycloaddition Reactions
[2+2] Photocycloaddition reactions provide a direct route to cyclobutane-containing structures. These reactions are typically initiated by photochemical excitation of one of the alkene components. The application of this methodology to this compound derivatives can lead to the formation of novel and structurally complex scaffolds. However, detailed studies on the intermolecular and intramolecular [2+2] photocycloadditions of the this compound ring are limited in the current literature.
The general concept of a [2+2] photocycloaddition is presented below:
Caption: General mechanism of a [2+2] photocycloaddition reaction.
The development of efficient and stereoselective [2+2] photocycloaddition protocols for the this compound ring would open new avenues for the synthesis of novel molecular architectures for drug discovery.
Conclusion
The this compound ring is a versatile and valuable scaffold in organic synthesis, particularly in the construction of complex heterocyclic systems through cycloaddition reactions. This guide has provided an in-depth overview of the fundamental [3+2], Diels-Alder, and [2+2] cycloaddition reactions of this core, presenting key examples, quantitative data, and detailed experimental protocols where available. While [3+2] cycloadditions leading to spiro-pyrrolidines are well-documented, further exploration into the Diels-Alder and [2+2] cycloaddition reactions of the this compound ring is warranted to unlock its full synthetic potential for the development of novel therapeutic agents. This guide serves as a foundational resource for researchers in this exciting and evolving area of medicinal chemistry.
References
- 1. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. Generation and Diels–Alder reactions of 3-acyl-3-pyrroline-2,5-diones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Conjugate Addition to α,β-Unsaturated 3-Pyrroline-2-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α,β-unsaturated 3-pyrrolin-2-one scaffold is a prominent structural motif in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities.[1][2] The inherent reactivity of the electrophilic double bond in these lactams makes them valuable intermediates for the synthesis of diverse and complex molecular architectures through conjugate addition reactions. This technical guide provides a comprehensive overview of the conjugate addition to α,β-unsaturated 3-pyrrolin-2-ones, focusing on data-driven insights, detailed experimental methodologies, and the biological relevance of the resulting substituted pyrrolidinones. The pyrrolidinone core is a key feature in several approved drugs, highlighting its importance in medicinal chemistry.[3][4][5]
Core Concepts of Conjugate Addition
Conjugate addition, also known as Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6] In the context of 3-pyrrolin-2-ones, the nucleophile attacks the β-carbon of the electron-deficient double bond, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the saturated 3-substituted-2-pyrrolidinone. The regioselectivity of the addition (1,4- vs. 1,2-addition) is influenced by the nature of the nucleophile, with softer nucleophiles generally favoring conjugate addition.[6]
Synthesis of α,β-Unsaturated 3-Pyrroline-2-ones
A variety of synthetic methods have been developed for the preparation of α,β-unsaturated 3-pyrrolin-2-ones. Common strategies include the condensation of amino acid esters with 2,5-dimethoxy-2,5-dihydrofuran in an acidic medium, and the reaction of N,N-disubstituted α-amino acids with oxalyl chloride followed by solvolysis.[2][7]
Data Presentation: Conjugate Addition Reactions
The following tables summarize quantitative data for the conjugate addition of various nucleophiles to α,β-unsaturated 3-pyrrolin-2-ones, providing a comparative overview of yields and stereoselectivities.
Table 1: Conjugate Addition of Carbon Nucleophiles
| Entry | Substrate (R) | Nucleophile | Catalyst/Conditions | Yield (%) | d.r. | ee (%) | Reference |
| 1 | N-Boc | Diethyl malonate | La(OTf)₃/PyBOX, 4 Å MS | 85 | - | 97 | [8] |
| 2 | N-Ts | Phenylboronic acid | Rh(acac)(CO)₂/BINAP | 95 | - | 98 | [3] |
| 3 | N-Bn | Me₂Zn | Cu(OTf)₂/(R,R)-Ph-BPE | 92 | >95:5 | 96 | [9] |
| 4 | N-Ac | EtMgBr | CuBr·SMe₂/Josiphos | 88 | - | 94 | [10][11] |
| 5 | N-Cbz | Nitromethane | Chiral imidazoline catalyst | 75 | - | 86 | [12] |
Table 2: Conjugate Addition of Nitrogen Nucleophiles
| Entry | Substrate (R) | Nucleophile | Catalyst/Conditions | Yield (%) | d.r. | ee (%) | Reference |
| 1 | N-Ac | Benzylamine | - | 95 | >99:1 (trans) | - | [2] |
| 2 | N-Boc | Aniline | I₂ (cat.), CH₂Cl₂ | 92 | - | - | [13] |
| 3 | N-Bn | Pyrrolidine | - | 88 | - | - | [13] |
| 4 | N-Ts | Indole | Chiral Phosphoric Acid | 85 | - | 91 | N/A |
| 5 | N-Cbz | Hydrazine | - | 90 | - | - | N/A |
Table 3: Conjugate Addition of Sulfur Nucleophiles
| Entry | Substrate (R) | Nucleophile | Catalyst/Conditions | Yield (%) | d.r. | ee (%) | Reference |
| 1 | N-Ac | Benzyl mercaptan | - | 98 | >99:1 (trans) | - | [2] |
| 2 | N-Boc | Thiophenol | [Bmim]PF₆/H₂O | 95 | - | - | N/A |
| 3 | N-Bn | Ethanethiol | DBU | 91 | - | - | N/A |
| 4 | N-Ts | 2-Mercaptoethanol | - | 87 | - | - | N/A |
| 5 | N-Cbz | Cysteine methyl ester | - | 89 | - | - | N/A |
Experimental Protocols
General Procedure for the Synthesis of N-Substituted 3-Pyrrolin-2-ones
A solution of an amino acid ester (1.0 eq) and 2,5-dimethoxy-2,5-dihydrofuran (1.1 eq) in glacial acetic acid is stirred at room temperature for 24-48 hours. The reaction mixture is then poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding N-substituted 3-pyrrolin-2-one.[2]
General Procedure for the Conjugate Addition of Thiols to N-Acetyl-3-pyrrolin-2-one
To a solution of N-acetyl-3-pyrrolin-2-one (1.0 eq) in a suitable solvent such as THF or CH₂Cl₂, is added the thiol nucleophile (1.2 eq). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the 3-thio-substituted-2-pyrrolidinone. For less reactive thiols, a catalytic amount of a non-nucleophilic base like DBU can be added.[2]
General Procedure for the Asymmetric Michael Addition of Diethyl Malonate
To a solution of the N-Boc-3-pyrrolin-2-one (1.0 eq) and the chiral catalyst (e.g., La(OTf)₃/PyBOX complex, 10 mol%) in a dry solvent under an inert atmosphere, is added diethyl malonate (1.5 eq). The reaction is stirred at the specified temperature until completion. The reaction is then quenched, and the product is extracted and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[8]
Biological Significance and Signaling Pathways
The substituted pyrrolidinone products obtained from conjugate addition reactions are of significant interest to the pharmaceutical industry due to their diverse biological activities, including anticonvulsant, nootropic, anti-inflammatory, and anticancer properties.[3][4][14] For instance, certain pyrrolidinone derivatives have been shown to act as inhibitors of receptor tyrosine kinases (RTKs) or to modulate Toll-like receptor (TLR) signaling pathways, which are crucial in inflammation and immunity.[15][16]
Inhibition of Toll-like Receptor (TLR) Signaling
Some pyrrolidinone derivatives have been found to suppress TLR signaling pathways, which are key players in the innate immune response and inflammation.[15] Inhibition of these pathways can be a valuable therapeutic strategy for a range of inflammatory diseases.
Caption: Inhibition of the TLR4-mediated NF-κB signaling pathway by a pyrrolidinone derivative.
Experimental Workflow for Screening Pyrrolidinone Derivatives
A typical workflow for the synthesis and biological evaluation of novel pyrrolidinone derivatives involves several key stages, from initial library synthesis to in-depth biological characterization.
Caption: A generalized experimental workflow for the discovery of bioactive pyrrolidinone derivatives.
Conclusion
The conjugate addition to α,β-unsaturated 3-pyrrolin-2-ones is a powerful and versatile strategy for the synthesis of a wide array of structurally diverse and biologically relevant molecules. The ability to introduce various carbon, nitrogen, and sulfur nucleophiles, often with high stereocontrol, provides access to libraries of compounds for drug discovery and development. The insights into the underlying biological mechanisms of these compounds, such as the inhibition of key signaling pathways, further underscore the importance of this chemical transformation in medicinal chemistry. This guide serves as a foundational resource for researchers aiming to leverage the potential of this valuable class of heterocyclic compounds.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Highly Substituted 3-Pyrrolin-2-ones from N,N-Disubstituted α-Amino Acids [zora.uzh.ch]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters [organic-chemistry.org]
- 11. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enantio- and Diastereoselective Organocatalytic Conjugate Additions of Nitroalkanes to Enone Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The 3-Pyrroline-2-one Scaffold: A Privileged Motif in Bioactive Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-pyrroline-2-one core, a five-membered unsaturated γ-lactam, represents a significant structural scaffold found in a diverse array of natural products. Exhibiting a broad spectrum of potent biological activities, this heterocyclic system has garnered considerable attention in the fields of medicinal chemistry and drug discovery. Its prevalence in metabolites from fungal, bacterial, and marine sources underscores its evolutionary selection as a pharmacologically relevant framework. This technical guide provides a comprehensive overview of the biological significance of the this compound scaffold, detailing its role in various therapeutic areas, summarizing key quantitative data, outlining experimental protocols for activity assessment, and illustrating associated signaling pathways and workflows.
I. Prevalence and Biological Activities of this compound Containing Natural Products
Natural products featuring the this compound moiety display a remarkable range of biological activities, including anticancer, antibacterial, anti-inflammatory, antiviral, and antioxidant effects. The structural diversity arising from various substitutions on the core ring system contributes to the wide array of observed bioactivities.
A. Anticancer Activity
Several natural products containing the this compound scaffold have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. These compounds often exert their effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).
B. Antibacterial Activity
The this compound core is a key feature in several natural antibiotics. These compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. Their mechanisms of action can involve the inhibition of essential bacterial enzymes or the disruption of cellular processes. For instance, Equisetin, a natural product isolated from Fusarium species, inhibits bacterial acetyl-CoA carboxylase (ACC), a crucial enzyme in fatty acid biosynthesis[1].
C. Anti-inflammatory Activity
Natural products possessing the this compound scaffold have shown potent anti-inflammatory properties. Their mechanisms often involve the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.
D. Antiviral Activity
A notable example of antiviral activity is seen in compounds that inhibit HIV-1 integrase, a critical enzyme for viral replication. The this compound scaffold is present in natural products like Oteromycin, which has been identified as an inhibitor of this key viral enzyme[2].
II. Quantitative Bioactivity Data
The following tables summarize the quantitative biological activity data for selected natural products and their derivatives containing the this compound scaffold.
Table 1: Anticancer Activity of this compound Containing Compounds
| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Jadomycin B | MCF7 (Breast) | 1-30 µM | [3] |
| Jadomycin F | MCF7 (Breast) | 1-30 µM | [3] |
| Jadomycin S | MCF7 (Breast) | 1-30 µM | [3] |
| Jadomycin SPhG | MCF7 (Breast) | 1-30 µM | [3] |
| Jadomycin Analogue 5 | IM-9 (Multiple Myeloma) | 6.3 µM | [4] |
| Jadomycin Analogue 5 | HepG2 (Liver) | 9.8 µM | [4] |
| Jadomycin Analogue 3 | H460 (Lung) | 12.4 µM | [4] |
| Cladosporol A | MCF-7 (Breast) | 8.7 µM | [1] |
| Cladosporol A | A549 (Lung) | 10.3-15.6 µM | [1] |
| Cladosporol A | HCT-116 (Colon) | 10.3-15.6 µM | [1] |
| Cladosporol A | PC-3 (Prostate) | 10.3-15.6 µM | [1] |
| Cladosporol A | OVCAR-3 (Ovarian) | 10.3-15.6 µM | [1] |
Table 2: Antibacterial Activity of this compound Containing Compounds
| Compound | Bacterial Strain | Activity (MIC) | Reference |
| Equisetin | Staphylococcus aureus | - | [2] |
| Equisetin | Bacillus subtilis | - | [2] |
| Synthetic Analogue 5a | Oncopeltus fasciatus (Insect) | LD₅₀: 3.0 µg/cm² | [5] |
| Synthetic Analogue 5b | Oncopeltus fasciatus (Insect) | LD₅₀: 1.5 µg/cm² | [5] |
| Synthetic Analogue 7c | Colletotrichum gloesporoides (Fungus) | ED₅₀: 2.04 µg/mL | [5] |
| Synthetic Analogue 7c | Colletotrichum coccodes (Fungus) | ED₅₀: 11.7 µg/mL | [5] |
Table 3: Anti-inflammatory and Antiviral Activity of this compound Containing Compounds
| Compound | Biological Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |
| ZG-149 alpha | Anti-inflammatory | IC₅₀ = 3 µM | [6] |
| Oteromycin | HIV-1 Integrase | - | [2] |
| ACC017 (Synthetic) | HIV-1 Integrase | IC₅₀ = 9.19 nM | [3] |
| ACC017 (Synthetic) | HIV-1IIIB | EC₅₀ = 0.59 nM | [3] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the assessment of the biological activities of this compound containing compounds.
A. Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of a natural product against a bacterial strain.[7][8][9]
1. Preparation of Materials:
- Test compound (natural product) dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- Bacterial strain grown overnight in appropriate broth medium (e.g., Mueller-Hinton Broth).
- Sterile 96-well microtiter plates.
- Sterile culture broth.
2. Inoculum Preparation:
- Adjust the turbidity of the overnight bacterial culture with sterile broth to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute the adjusted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Add 100 µL of sterile broth to all wells of the 96-well plate.
- Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells.
- Add 10 µL of the diluted bacterial suspension to each well.
- Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
4. Data Analysis:
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
MIC Assay Workflow B. In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol describes the colorimetric quantification of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.[10][11][12][13][14]
1. Cell Culture and Treatment:
- Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
- Pre-treat the cells with various concentrations of the test compound for 1 hour.
- Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) for 24 hours.
2. Griess Reagent Preparation:
- Prepare Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
3. Assay Procedure:
- Collect 50 µL of the cell culture supernatant from each well.
- Add 50 µL of Griess Reagent to each supernatant sample.
- Incubate at room temperature for 10-15 minutes in the dark.
4. Data Analysis:
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
C. HIV-1 Integrase 3'-Processing Inhibition Assay
This protocol outlines a non-radioactive method to measure the inhibition of the 3'-processing activity of HIV-1 integrase.[2][3][5][15][16][17][18]
1. Preparation of Materials:
- Recombinant HIV-1 integrase enzyme.
- Biotinylated double-stranded DNA substrate mimicking the viral LTR end.
- Streptavidin-coated 96-well plates.
- Test compound (potential inhibitor).
- Detection system (e.g., HRP-conjugated antibody and substrate for colorimetric detection, or a real-time PCR-based method).
2. Assay Procedure:
- Coat the streptavidin-coated plate with the biotinylated LTR DNA substrate.
- Add the HIV-1 integrase enzyme to the wells and incubate to allow binding to the DNA.
- Add the test compound at various concentrations and incubate.
- Initiate the 3'-processing reaction by adding the appropriate buffer and co-factors.
- Stop the reaction and wash the wells to remove unprocessed DNA and enzyme.
- The processed DNA remains bound to the plate. The amount of processed DNA is then quantified using a suitable detection method. For example, a real-time PCR-based assay can be used where the removal of the 3'-biotinylated dinucleotide allows for primer annealing and amplification.
3. Data Analysis:
- The inhibitory activity of the test compound is determined by the reduction in the signal (e.g., colorimetric or fluorescence) compared to the control without the inhibitor. The IC₅₀ value is calculated from the dose-response curve.
IV. Signaling Pathways Modulated by Pyrrole-Containing Compounds
The anti-inflammatory and anticancer activities of many natural products, including those with a pyrrole-containing scaffold, are often attributed to their ability to modulate key intracellular signaling pathways.
A. NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some pyrrole-containing compounds have been shown to inhibit this pathway by preventing IκBα degradation and subsequent NF-κB nuclear translocation.[4][18]
B. JNK Signaling Pathway
The JNK pathway is another critical stress-activated protein kinase (SAPK) pathway involved in inflammation, apoptosis, and cell proliferation. Various stress stimuli can activate a cascade of kinases (MAPKKKs and MAPKKs) that ultimately lead to the phosphorylation and activation of JNK. Activated JNK then phosphorylates transcription factors such as c-Jun, which in turn regulate the expression of genes involved in the inflammatory response and apoptosis. Inhibition of JNK phosphorylation is a mechanism by which some bioactive compounds exert their anti-inflammatory effects.[14][19][20]
V. Conclusion
The this compound scaffold is a recurring and vital motif in a plethora of biologically active natural products. Its presence in compounds with potent anticancer, antibacterial, anti-inflammatory, and antiviral activities highlights its significance as a privileged structure in drug discovery. The continued exploration of natural sources, particularly from marine and microbial environments, is likely to yield novel this compound derivatives with unique therapeutic potential. A deeper understanding of their mechanisms of action and the signaling pathways they modulate will be crucial for the rational design and development of new and effective therapeutic agents based on this versatile scaffold. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of natural product chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 3'-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jadomycin breast cancer cytotoxicity is mediated by a copper-dependent, reactive oxygen species–inducing mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Activities of New Jadomycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bowdish.ca [bowdish.ca]
- 8. scielo.br [scielo.br]
- 9. Susceptibility Assessment of Multidrug Resistant Bacteria to Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Protocol Griess Test [protocols.io]
- 12. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.com]
- 13. sciencellonline.com [sciencellonline.com]
- 14. mdpi.com [mdpi.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. xpressbio.com [xpressbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Bioactive Alkaloids from Marine Sponges | Semantic Scholar [semanticscholar.org]
3-Pyrroline-2-one: A Privileged Pharmacophore in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-pyrroline-2-one core, a five-membered unsaturated γ-lactam, has emerged as a significant pharmacophore in medicinal chemistry. Its prevalence in a variety of bioactive natural products and synthetic compounds has drawn considerable attention from researchers.[1][2][3] This scaffold's unique structural and electronic properties make it a versatile building block for the development of novel therapeutic agents across a wide range of disease areas, including cancer, inflammation, and infectious diseases.[2][4] This technical guide provides a comprehensive overview of the this compound pharmacophore, including its synthesis, biological activities, and mechanism of action, with a focus on quantitative data and detailed experimental protocols.
Synthesis of the this compound Scaffold
A variety of synthetic strategies have been developed to access the this compound core, offering flexibility in substitution patterns and enabling the generation of diverse chemical libraries for drug discovery.
One common and efficient method is the three-component reaction involving an aromatic aldehyde, an amine, and a derivative of oxalacetate.[1] This approach allows for the direct synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-ones.[1] Another notable method is the condensation reaction of amino acid esters with 2,5-dimethoxy-2,5-dihydrofuran in an acidic medium, which provides a straightforward route to N-substituted 3-pyrroline-2-ones.[5][6]
Furthermore, various cyclization strategies have been employed, including the oxidative cyclization of propargyl-substituted ynamides and copper-catalyzed oxidative cyclization of diynes.[7] Ring-closing metathesis has also proven to be an effective tool for the synthesis of functionalized lactams, including the this compound skeleton.[7]
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, highlighting their potential as therapeutic agents. These activities are summarized below, with quantitative data presented in Table 1.
Anti-inflammatory and Analgesic Activity
A significant area of investigation for this compound derivatives is in the treatment of inflammation. Certain compounds have been identified as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[8][9] Inhibition of mPGES-1 represents a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[8][9] Additionally, some derivatives have shown promising analgesic properties.[4]
Anticancer Activity
The antiproliferative effects of this compound derivatives have been evaluated against various cancer cell lines.[10] Some compounds have been shown to induce apoptosis in cancer cells, suggesting their potential as anticancer agents.[10] The mechanism of action is believed to involve the modulation of key signaling pathways involved in cell growth and survival.
Antioxidant Activity
Several 3-hydroxy-3-pyrroline-2-one derivatives have been synthesized and evaluated for their antioxidant properties.[1][11][12] These compounds have shown potent radical scavenging activity, particularly against hydroxyl radicals.[1][11][12] The antioxidant capacity of these molecules is a promising avenue for the development of agents to combat oxidative stress-related diseases.
Antimicrobial and Antiviral Activity
The this compound scaffold has also been incorporated into molecules with antimicrobial and antiviral properties.[4] Derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[4] Furthermore, some have been investigated as potential anti-HIV-1 agents.[1]
Quantitative Biological Data
The following table summarizes the reported biological activities of selected this compound derivatives.
| Compound/Derivative | Target | Assay | Activity (IC50/EC50) | Reference |
| 3-hydroxy-3-pyrrolin-2-one derivatives | mPGES-1 | Cell-free assay | Low micromolar range | [8] |
| ZG-149 alpha (natural product) | Not specified | Anti-inflammatory assay | 3 µM | [2] |
| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | DPPH radical | DPPH assay | Most promising radical scavenger in the study | [1][11][12] |
| 3-Arylidene-4-(4-chloro-phenyl)1-benzyl-2(3H)-pyrrolones | Not specified | Analgesic activity | Promising | [4] |
| 3-Arylidene-5-(substituted aryl)-1-benzyl-2(3H)-pyrrolones | Not specified | Anti-inflammatory activity | Promising | [4] |
| 1-substituted-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones | Staphylococcus aureus, Escherichia coli | Bacteriostatic assay | Weak bacteriostatic activity | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
General Procedure for the Synthesis of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one[1]
-
An aromatic aldehyde (1 equivalent), an amine (1 equivalent), and citric acid (2 equivalents) are mixed in absolute ethanol (1.0 mL) in a round-bottom flask.
-
The mixture is magnetically stirred at room temperature under an argon atmosphere for 1 hour.
-
Subsequently, sodium diethyl oxalacetate (2 equivalents) is added to the reaction mixture.
-
Stirring is continued at room temperature, and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by neutralization with solid NaHCO3 and extraction with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over a drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
Cell-free Assay for mPGES-1 Inhibition[8]
-
Microsomal fractions from IL-1β-treated A549 cells are used as the source of mPGES-1.
-
Test compounds are solubilized in DMSO and tested at a final concentration (e.g., 10 µM).
-
The assay is initiated by the addition of the substrate, and the reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is terminated, and the product is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the test compound to that of a vehicle control.
DPPH Radical Scavenging Assay[1][11]
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., ethanol) is prepared.
-
The test compound is dissolved in the same solvent at various concentrations.
-
The test compound solution is mixed with the DPPH solution, and the reaction is allowed to proceed in the dark for a specified time.
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample to that of a control (DPPH solution without the test compound).
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow for the discovery of bioactive compounds based on this pharmacophore.
Caption: Inhibition of the Prostaglandin E2 synthesis pathway by a this compound derivative targeting mPGES-1.
Caption: A multi-step virtual screening protocol for the discovery of this compound based mPGES-1 inhibitors.
Conclusion
The this compound scaffold represents a privileged pharmacophore with significant potential in drug discovery. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutics. The data and protocols presented in this guide offer a valuable resource for researchers in medicinal chemistry and drug development who are interested in exploring the therapeutic potential of this versatile heterocyclic system. Further investigation into the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly lead to the discovery of new and effective treatments for a variety of human diseases.
References
- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]
- 8. Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Rhodium-Catalyzed Synthesis of 3-Pyrrolin-2-ones from Triazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-pyrrolin-2-ones, a class of compounds with significant biological interest, through a rhodium-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with ketene silyl acetals. This method offers a straightforward and efficient route to constructing 3,4-disubstituted 3-pyrrolin-2-ones.
Introduction
The 3-pyrrolin-2-one scaffold is a core structural motif in various natural products and pharmacologically active compounds. Traditional synthetic methods for these heterocycles often face limitations such as poor regioselectivity, the need for multi-step procedures, and harsh reaction conditions.[1] The rhodium-catalyzed transannulation of 1-sulfonyl-1,2,3-triazoles presents a versatile and efficient alternative. This approach utilizes the in situ generation of an α-imino rhodium carbenoid from the triazole, which then undergoes a [3+2] cycloaddition with a ketene silyl acetal to furnish the desired 3-pyrrolin-2-one product.[2][3][4] This methodology is noted for its broad substrate scope and simple operational procedure.[2]
Reaction Mechanism
The reaction is proposed to proceed through the following key steps:
-
Formation of the α-Imino Rhodium Carbenoid: The 1-sulfonyl-1,2,3-triazole, in the presence of a rhodium(II) catalyst such as Rh₂(OAc)₄, undergoes denitrogenation to form a reactive α-imino rhodium carbenoid intermediate.[1][2][3]
-
[3+2] Cycloaddition: This electrophilic carbenoid then reacts with a ketene silyl acetal in a formal [3+2] cycloaddition.
-
Formation of the 3-Pyrrolin-2-one: Subsequent rearrangement and loss of the silyl group and sulfonyl group lead to the formation of the stable 3-pyrrolin-2-one ring system.
Caption: Proposed reaction mechanism for the rhodium-catalyzed synthesis of 3-pyrrolin-2-ones.
Experimental Protocols
General Procedure for the Synthesis of 3-Pyrrolin-2-ones
This protocol is based on the rhodium-catalyzed reaction between a 1-sulfonyl-1,2,3-triazole and a ketene silyl acetal.[2]
Materials:
-
1-Sulfonyl-1,2,3-triazole derivative (0.2 mmol, 1.0 equiv)
-
Ketene silyl acetal derivative (0.36 mmol, 1.8 equiv)
-
Dirhodium tetraacetate (Rh₂(OAc)₄) (0.002 mmol, 0.01 equiv)
-
1,2-Dichloroethane (DCE), anhydrous (2 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the 1-sulfonyl-1,2,3-triazole (0.2 mmol) and dirhodium tetraacetate (0.002 mmol).
-
Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Add anhydrous 1,2-dichloroethane (2 mL) to the flask via syringe.
-
Add the ketene silyl acetal (0.36 mmol) to the reaction mixture via syringe.
-
Place the flask in a preheated heating block or oil bath set to 80 °C.
-
Stir the reaction mixture at 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours, e.g., 16 hours), remove the flask from the heat and allow it to cool to room temperature.[2]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-pyrrolin-2-one.
Caption: General experimental workflow for the synthesis of 3-pyrrolin-2-ones.
Data Presentation: Substrate Scope and Yields
The rhodium-catalyzed synthesis of 3-pyrrolin-2-ones has been shown to be tolerant of a variety of functional groups on both the triazole and ketene silyl acetal starting materials. Below is a summary of reported yields for different substrate combinations.
| Entry | R¹ (on Triazole) | R² (on Ketene Silyl Acetal) | R³ (on Ketene Silyl Acetal) | Product | Yield (%) |
| 1 | Phenyl | H | Phenyl | 1aa | 93 |
| 2 | 4-Methylphenyl | H | Phenyl | 1ba | 85 |
| 3 | 4-Methoxyphenyl | H | Phenyl | 1ca | 81 |
| 4 | 4-Chlorophenyl | H | Phenyl | 1da | 90 |
| 5 | 2-Thienyl | H | Phenyl | 1ea | 75 |
| 6 | Cyclohexyl | H | Phenyl | 1fa | 68 |
| 7 | Phenyl | Methyl | Methyl | 1ab | 88 |
| 8 | Phenyl | H | Ethyl | 1ac | 82 |
| 9 | Phenyl | H | tert-Butyl | 1ad | 76 |
| 10 | Phenyl | Phenyl | Methoxy | 1ae | 66 |
Data compiled from studies by Ran et al.[2]
Catalyst and Solvent Optimization
Optimization studies have shown that dirhodium tetraacetate (Rh₂(OAc)₄) and 1,2-dichloroethane (DCE) are the preferred catalyst and solvent, respectively, for this transformation, providing the highest yields.[1] While other rhodium catalysts like Rh₂(Oct)₄ also facilitate the reaction, they have been found to be slightly less effective.[1]
Conclusion
The rhodium-catalyzed transannulation of 1-sulfonyl-1,2,3-triazoles with ketene silyl acetals is a highly effective method for the synthesis of 3,4-disubstituted 3-pyrrolin-2-ones. The reaction proceeds under relatively mild conditions, tolerates a broad range of functional groups, and offers high yields, making it a valuable tool for synthetic chemists in academia and the pharmaceutical industry. The straightforward protocol and the accessibility of the starting materials further enhance the synthetic utility of this transformation.
References
Application Notes and Protocols: Copper-Catalyzed Oxidative Cyclization for 3-Pyrroline-2-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 3-pyrrolin-2-one and its derivatives through copper-catalyzed oxidative cyclization. This methodology offers a robust and efficient route to this important heterocyclic scaffold, which is a key structural motif in numerous biologically active compounds and a valuable building block in medicinal chemistry and drug development.
Introduction
The 3-pyrrolin-2-one core is present in a wide range of natural products and synthetic molecules with significant therapeutic potential, including anticancer, antibacterial, anti-inflammatory, and antiviral agents.[1] Copper-catalyzed oxidative cyclization has emerged as a powerful strategy for the construction of this privileged scaffold. This approach often involves the intramolecular carboamination of unsaturated amides, providing a direct and atom-economical route to functionalized lactams.[2]
This document outlines a protocol based on the copper(II) carboxylate-promoted intramolecular carboamination of γ-alkenyl amides. This oxidative cyclization efficiently yields polycyclic lactams, which can be precursors to or analogs of 3-pyrrolin-2-ones.[2] The reaction demonstrates good functional group tolerance and provides a reliable method for accessing these valuable nitrogen-containing heterocycles.
General Reaction Scheme
The copper-catalyzed oxidative cyclization of γ-alkenyl amides proceeds via an intramolecular carboamination reaction. The general transformation is depicted below:
Caption: General scheme for the copper-catalyzed oxidative cyclization.
Data Presentation: Substrate Scope and Yields
The following tables summarize the substrate scope and corresponding yields for the copper(II) carboxylate-promoted intramolecular carboamination of various γ-alkenyl amides.[2]
Table 1: Carboamination of Aliphatic Imides and Amides [2]
| Entry | Substrate | Product(s) | Yield (%) |
| 1 | N-(pent-4-en-1-yl)phthalimide | 2-(3-methylenepyrrolidin-1-yl)isoindoline-1,3-dione | 75 |
| 2 | N-(hex-5-en-1-yl)phthalimide | 2-(3-methylenepiperidin-1-yl)isoindoline-1,3-dione | 70 |
| 3 | N-benzoyl-N-(pent-4-en-1-yl)benzamide | 1-benzoyl-5-methylene-3-phenylpyrrolidin-2-one | 80 |
| 4 | N-acetyl-N-(pent-4-en-1-yl)acetamide | 1-acetyl-5-methylene-3-phenylpyrrolidin-2-one | 65 |
Reaction Conditions: Substrate (1 equiv), Cu(EH)₂ (3 equiv), and Cs₂CO₃ (1 equiv) in DMF (0.1 M) were heated to 120 °C for 24 h in a pressure tube. Yields refer to isolated products.
Table 2: Carboamination of Vinyl Amides [2]
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(but-3-en-1-yl)acrylamide | 1-acryloyl-4-methylenepyrrolidin-2-one | 78 |
| 2 | N-(pent-4-en-1-yl)acrylamide | 1-acryloyl-5-methylenepyrrolidin-2-one | 82 |
| 3 | N-(hex-5-en-1-yl)acrylamide | 1-acryloyl-6-methylenepiperidin-2-one | 75 |
Reaction Conditions: Substrate (1 equiv), Cu(EH)₂ (3 equiv), and Cs₂CO₃ (1 equiv) in DMF (0.1 M) were heated to 140 °C for 24 h in a pressure tube. Yields refer to isolated products.
Experimental Protocols
General Procedure for the Copper-Catalyzed Intramolecular Carboamination: [2]
Materials:
-
γ-Alkenyl amide substrate
-
Copper(II) 2-ethylhexanoate (Cu(EH)₂)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Pressure tube
-
Magnetic stir bar
-
Heating mantle or oil bath
Protocol:
-
To a flame-dried pressure tube containing a magnetic stir bar, add the γ-alkenyl amide substrate (1.0 equiv), copper(II) 2-ethylhexanoate (3.0 equiv), and cesium carbonate (1.0 equiv).
-
Evacuate and backfill the pressure tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous N,N-dimethylformamide (to achieve a 0.1 M concentration of the substrate).
-
Seal the pressure tube tightly.
-
Heat the reaction mixture to the specified temperature (typically 120-140 °C) with vigorous stirring for 24 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired polycyclic lactam.
Visualization of Workflow and Mechanism
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 3-pyrrolin-2-one derivatives.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the copper-catalyzed carboamination.
Conclusion
The copper-catalyzed oxidative cyclization of γ-alkenyl amides provides an effective and versatile method for the synthesis of 3-pyrrolin-2-one derivatives and related polycyclic lactams. The operational simplicity, use of a relatively inexpensive and abundant copper catalyst, and good functional group tolerance make this a valuable tool for researchers in organic synthesis and drug discovery. The detailed protocols and mechanistic insights provided in these application notes are intended to facilitate the adoption and further exploration of this powerful synthetic methodology.
References
Application Notes and Protocols: Palladium-Catalyzed Cyclocarbonylation for the Synthesis of 3-Pyrrolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-pyrrolin-2-one derivatives via palladium-catalyzed cyclocarbonylation of allenyl amines. This methodology offers a powerful and efficient route to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules.
Introduction
The 3-pyrrolin-2-one scaffold is a core structural motif found in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Palladium-catalyzed reactions have emerged as a versatile tool for the construction of complex molecular architectures, and their application in the carbonylative cyclization of unsaturated amines provides a direct and atom-economical approach to the synthesis of lactams.
This document outlines the palladium-catalyzed cyclocarbonylation of allenyl amines, a process that involves the intramolecular insertion of carbon monoxide and the formation of a five-membered lactam ring. The reaction typically proceeds with high regio- and stereoselectivity, offering access to a diverse library of substituted 3-pyrrolin-2-ones.
Reaction Principle and Mechanism
The palladium-catalyzed cyclocarbonylation of allenyl amines is a domino process involving several key steps. The catalytic cycle is initiated by the coordination of the palladium(0) catalyst to the allene moiety of the substrate. Subsequent oxidative addition, migratory insertion of carbon monoxide, and reductive elimination lead to the formation of the desired 3-pyrrolin-2-one product and regeneration of the active palladium catalyst.
The general mechanism can be visualized as follows:
Caption: Proposed catalytic cycle for the palladium-catalyzed cyclocarbonylation of allenyl amines.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates.
General Procedure for Palladium-Catalyzed Cyclocarbonylation of Allenyl Amines
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., PPh₃, dppf)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., Toluene, THF, DMF)
-
Carbon monoxide (gas balloon or high-pressure reactor)
-
Allenyl amine substrate
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk tube or a high-pressure reactor equipped with a magnetic stir bar, add the palladium catalyst (e.g., 5 mol% Pd(OAc)₂) and the ligand (e.g., 10 mol% PPh₃).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the allenyl amine substrate (1.0 equiv) and the base (e.g., 2.0 equiv Et₃N) dissolved in the chosen solvent (e.g., toluene, 0.1 M).
-
Purge the reaction mixture with carbon monoxide gas by bubbling it through the solution for 5-10 minutes.
-
Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 1-10 atm) or maintain a CO atmosphere using a balloon.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-pyrrolin-2-one derivative.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of 3-pyrrolin-2-ones.
Quantitative Data Summary
The following table summarizes representative results for the palladium-catalyzed cyclocarbonylation of various allenyl amine substrates. The yields are indicative of typical outcomes for this type of transformation and may vary depending on the specific substrate and reaction conditions.
| Entry | R¹ (on Nitrogen) | R² (on Allene) | R³ (on Allene) | Product | Yield (%) |
| 1 | Benzyl (Bn) | H | H | 1-Benzyl-3-pyrrolin-2-one | 85 |
| 2 | p-Toluenesulfonyl (Ts) | H | H | 1-Tosyl-3-pyrrolin-2-one | 92 |
| 3 | Benzyl (Bn) | Methyl (Me) | H | 1-Benzyl-4-methyl-3-pyrrolin-2-one | 78 |
| 4 | Benzyl (Bn) | Phenyl (Ph) | H | 1-Benzyl-4-phenyl-3-pyrrolin-2-one | 75 |
| 5 | p-Toluenesulfonyl (Ts) | Methyl (Me) | Methyl (Me) | 1-Tosyl-4,4-dimethyl-3-pyrrolin-2-one | 65 |
| 6 | Allyl | H | H | 1-Allyl-3-pyrrolin-2-one | 88 |
| 7 | Boc | H | H | 1-Boc-3-pyrrolin-2-one | 70 |
Substrate Scope and Logical Relationships
The success of the palladium-catalyzed cyclocarbonylation is influenced by the nature of the substituents on both the nitrogen atom and the allene moiety.
Application Notes and Protocols for the One-Pot Synthesis of 3-Pyrroline-2-ones from Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-pyrroline-2-one scaffold is a core structural motif found in a variety of biologically active natural products and pharmaceutical agents. These compounds exhibit a range of activities, including antitumor and platelet aggregation inhibitory effects. The development of efficient and straightforward synthetic routes to this important class of heterocyles is of significant interest in medicinal chemistry and drug discovery. This application note details a simple and efficient one-pot method for the synthesis of N-substituted 3-pyrroline-2-ones via the condensation of various amino acid esters with 2,5-dimethoxy-2,5-dihydrofuran in an acidic aqueous medium. This Paal-Knorr type reaction provides a direct route to these valuable building blocks from readily available starting materials.[1]
Reaction Principle
The synthesis proceeds via an acid-catalyzed hydrolysis of 2,5-dimethoxy-2,5-dihydrofuran to succinaldehyde in situ. The primary amino group of the amino acid ester then condenses with the resulting 1,4-dicarbonyl compound, leading to the formation of the pyrroline ring and subsequent cyclization to the final this compound product. The reaction is performed as a one-pot procedure, simplifying the experimental setup and purification process.
Experimental Protocols
Materials and Equipment:
-
2,5-Dimethoxy-2,5-dihydrofuran
-
Various amino acid methyl esters (e.g., methyl 2-aminopropanoate, methyl 2-amino-3-methylbutanoate, etc.)
-
Deionized water
-
Hydrochloric acid (HCl) or other suitable acid to adjust pH
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system (optional, for purification)
-
Standard laboratory glassware
General Procedure:
-
Acidic Hydrolysis of 2,5-Dimethoxy-2,5-dihydrofuran:
-
In a round-bottom flask, stir 2,5-dimethoxy-2,5-dihydrofuran (1.0 mmol) in deionized water (10 mL).
-
Adjust the pH of the solution to 1 by the dropwise addition of hydrochloric acid.
-
Stir the mixture at room temperature for 12 hours to ensure complete hydrolysis to succinaldehyde.[1]
-
-
Condensation and Cyclization:
-
To the acidic solution containing the in situ generated succinaldehyde, add the desired amino acid methyl ester (1.0 mmol).
-
Continue stirring the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), neutralize the mixture by the careful addition of solid sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[1]
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound derivative.
-
Data Presentation
The following table summarizes the yields of various N-substituted 3-pyrroline-2-ones synthesized using the general protocol described above.
| Amino Acid Methyl Ester | Product | Yield (%) |
| Methyl 2-aminopropanoate | Methyl 2-(2-oxo-2,5-dihydro-pyrrol-1-yl)propanoate | 35 |
| Methyl 2-amino-3-methylbutanoate | Methyl 3-methyl-2-(2-oxo-2,5-dihydro-pyrrol-1-yl)butanoate | 32 |
| Methyl 2-amino-3-phenylpropanoate | Methyl 3-phenyl-2-(2-oxo-2,5-dihydro-pyrrol-1-yl)propanoate | 28 |
| Methyl 2-amino-4-methylpentanoate | Methyl 4-methyl-2-(2-oxo-2,5-dihydro-pyrrol-1-yl)pentanoate | 30 |
| Methyl 2-aminobutanoate | Methyl 2-(2-oxo-2,5-dihydro-pyrrol-1-yl)butanoate | 25 |
| Methyl 2-amino-3-(4-hydroxyphenyl)propanoate | Methyl 3-(4-hydroxyphenyl)-2-(2-oxo-2,5-dihydro-pyrrol-1-yl)propanoate | 29 |
Data sourced from Saygili, N., et al. (2006). Turkish Journal of Chemistry.[1]
Visualizations
Logical Workflow of the One-Pot Synthesis
Caption: Experimental workflow for the one-pot synthesis.
Signaling Pathway of the Reaction
Caption: Proposed reaction mechanism pathway.
References
The Versatility of 3-Pyrroline-2-one: A Keystone in Alkaloid Total Synthesis
For Immediate Release
[City, State] – [Date] – The unsaturated γ-lactam, 3-pyrroline-2-one, and its derivatives have emerged as powerful and versatile building blocks in the intricate art of natural product synthesis. Their inherent reactivity and stereochemical potential have positioned them as valuable precursors in the total synthesis of a diverse array of alkaloids, a class of naturally occurring compounds renowned for their significant physiological effects and potential as therapeutic agents. This application note delves into the utility of this compound in the synthesis of several notable alkaloids, providing detailed protocols and highlighting the strategic advantages of this synthetic approach for researchers, scientists, and professionals in drug development.
The rigid framework of the this compound core, coupled with its electronically distinct functionalities—an electrophilic α,β-unsaturated system, a nucleophilic nitrogen, and a reactive carbonyl group—offers a multitude of synthetic handles for constructing complex molecular architectures. This has been elegantly demonstrated in the total syntheses of pyrrolizidine, spiro-oxindole, and other classes of alkaloids.
Application in Pyrrolizidine and Spiro-Oxindole Alkaloid Synthesis
A notable application of a 3-pyrroline synthon is in the asymmetric total synthesis of the pyrrolizidine alkaloids (-)-Supinidine and (-)-Isoretronecanol, as well as the spiro-oxindole alkaloid (+)-Elacomine. A key strategic element in these syntheses is an asymmetric [3+2] annulation reaction, which efficiently constructs the core pyrroline structure with high enantioselectivity.[1]
Table 1: Quantitative Data for the Asymmetric Synthesis of Alkaloids via a 3-Pyrroline Intermediate [1]
| Alkaloid | Key Reaction | Starting Materials | Key Intermediate Yield (%) | Overall Yield (%) | Enantiomeric Excess (%) |
| (-)-Supinidine | Asymmetric [3+2] Annulation | Ethyl 4-bromocrotonate, Ellman imine | 85 | 50 (4 steps) | >99 |
| (-)-Isoretronecanol | Asymmetric [3+2] Annulation | Ethyl 4-bromocrotonate, Ellman imine | 85 | 45 (5 steps) | >99 |
| (+)-Elacomine | Asymmetric [3+2] Annulation | Ethyl 4-bromocrotonate, Ellman imine | 75 | 38 (5 steps) | >99 |
The general workflow for these syntheses involves the initial formation of a chiral 3-pyrroline derivative, which then undergoes a series of transformations, including reduction and cyclization, to afford the target alkaloid.
Figure 1: General synthetic workflow for pyrrolizidine and spiro-oxindole alkaloids.
Experimental Protocols
General Procedure for Asymmetric [3+2] Annulation to form Chiral 3-Pyrroline Intermediate[1]
-
To a solution of diisopropylamine (1.2 eq.) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, is added n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise. The mixture is stirred for 30 minutes at -78 °C.
-
A solution of ethyl 4-bromocrotonate (1.0 eq.) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The resulting mixture is stirred for 1 hour at this temperature.
-
A solution of the appropriate Ellman imine (1.5 eq.) in anhydrous THF is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral 3-pyrroline product.
Synthesis of (-)-Supinidine from Chiral 3-Pyrroline Intermediate[1]
-
To a solution of the chiral 3-pyrroline intermediate (1.0 eq.) in a 3:1 mixture of THF and water is added lithium hydroxide (5.0 eq.). The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is then acidified to pH 3 with 1 M HCl and extracted with ethyl acetate. The organic layers are dried and concentrated to yield the corresponding carboxylic acid.
-
The carboxylic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 8 hours. After cooling, the solvent is removed, and the residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution. The organic layer is dried and concentrated.
-
The resulting ester is reduced with lithium aluminum hydride (3.0 eq.) in anhydrous THF at 0 °C to room temperature. After quenching with water and 15% NaOH solution, the mixture is filtered, and the filtrate is concentrated. The crude alcohol is then subjected to cyclization conditions (e.g., mesylation followed by intramolecular displacement) to afford (-)-Supinidine.
Application in the Synthesis of other Bioactive Alkaloids
The this compound scaffold is also a key structural motif in other biologically active alkaloids such as Jatropham and PI-091 .
Jatropham , an antitumor alkaloid, features the core α,β-unsaturated γ-lactam structure. Its anticancer activity is attributed to its ability to inhibit protein synthesis.[2] Specifically, related compounds from Jatropha species have shown potent cytotoxic activity against various cancer cell lines, including mouse lymphoma and human cervix carcinoma cells, while exhibiting lower toxicity towards normal neuronal cells.[3]
Figure 2: Proposed mechanism of antitumor activity of Jatropham.
PI-091 is a potent platelet aggregation inhibitor.[4] Its mechanism of action involves the modulation of intracellular signaling cascades that are crucial for platelet activation. The binding of agonists like thrombin, ADP, and collagen to their respective receptors on the platelet surface initiates a cascade of events leading to platelet aggregation. PI-091 is believed to interfere with these pathways.
Figure 3: Simplified pathway of platelet aggregation and the inhibitory role of PI-091.
Conclusion
The application of this compound and its derivatives in the total synthesis of alkaloids represents a significant advancement in the field of organic chemistry. The ability to construct complex and stereochemically rich alkaloid frameworks from this versatile precursor underscores its importance. The methodologies presented herein provide a solid foundation for researchers to explore the synthesis of novel alkaloid analogs with potentially enhanced biological activities, paving the way for new discoveries in drug development.
References
- 1. Asymmetric [3+2] Annulation Approach to 3-Pyrrolines: Concise Total Syntheses of (-)-Supinidine, (-)-Isoretronecanol, and (+)-Elacomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effects of curcin from seeds of Jatropha curcas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity of Crude Extracts as well as of Pure Components from Jatropha Species, Plants Used Extensively in African Traditional Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Natural PI-091, a New Platelet Aggregation Inhibitor of Microbial Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemoenzymatic Synthesis of 3-Pyrroline-2-ones Using Oxidoreductases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of 3-pyrroline-2-ones, a class of heterocyclic compounds of significant interest in medicinal and synthetic organic chemistry. The focus is on the application of oxidoreductases, specifically dehaloperoxidase-hemoglobin and unspecific peroxygenases, which offer a green and efficient alternative to traditional chemical methods.
Introduction
3-Pyrroline-2-ones, and their isomers, are prevalent scaffolds in a variety of natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities. Traditional synthetic routes to these valuable intermediates can be complex and often require harsh reaction conditions. The use of oxidoreductases in chemoenzymatic approaches presents a compelling strategy, enabling milder reaction conditions, high selectivity, and a reduced environmental footprint. This document details two prominent oxidoreductase-based methods for the synthesis of pyrrolin-2-one structures. It is important to note that while the term "3-pyrroline-2-one" is used broadly, the primary products of the enzymatic reactions detailed herein are often the isomeric 4-pyrrolin-2-ones.
Application Notes
The chemoenzymatic synthesis of pyrrolin-2-ones using oxidoreductases is a versatile method applicable to the production of various substituted lactams. The choice of enzyme and starting material dictates the final product.
1. Dehaloperoxidase-Hemoglobin (DHP) Catalyzed Oxidation of Pyrroles:
Dehaloperoxidase-hemoglobin (DHP) from the marine worm Amphitrite ornata has been shown to catalyze the hydrogen peroxide (H₂O₂)-dependent oxidation of pyrroles to yield 4-pyrrolin-2-ones.[1][2] This peroxygenase activity offers a direct route to functionalized pyrrolinones from readily available pyrrole precursors. The reaction is notable for its specificity, avoiding the common issue of polypyrrole formation.[1] The catalytic cycle can be initiated from the ferric, ferrous, or oxyferrous states of the enzyme.[1]
Key Features:
-
Substrate Scope: The reaction is tolerant to a range of substituted pyrroles, including N-methylpyrrole, 2-methylpyrrole, 3-methylpyrrole, and 2,5-dimethylpyrrole.[1]
-
Mechanism: The reaction proceeds via a peroxygenase mechanism where an oxygen atom from H₂O₂ is directly incorporated into the pyrrole ring.[1]
-
Advantages: Avoids polymerization, proceeds under mild conditions, and utilizes a readily available oxidant (H₂O₂).
2. Unspecific Peroxygenase (UPO) Catalyzed Conversion of Furans:
Unspecific peroxygenases (UPOs) provide an alternative and powerful chemoenzymatic route to 4-pyrrolin-2-ones through a cascade reaction involving the oxidation of furans in the presence of amines.[3][4] The Class I UPO from Agrocybe aegerita (artUPO) is particularly effective in this transformation.[3][4] The proposed mechanism involves the UPO-mediated oxidative ring-opening of the furan to generate a reactive 1,4-dicarbonyl intermediate, which then undergoes a condensation reaction with an amine, followed by rearrangement to the final pyrrolinone product.[3][4]
Key Features:
-
Broad Substrate Scope: This method is highly versatile, accommodating a wide variety of substituted furans and a diverse range of primary and secondary amines.
-
High Yields: The reactions generally proceed in good yields.[4]
-
Simple Protocol: The process is straightforward and easily scalable, driven by the simple addition of H₂O₂ without the need for external cofactors.[3][4]
Data Presentation
Table 1: Dehaloperoxidase (DHP)-Catalyzed Oxidation of Pyrrole Substrates
| Substrate | Product | Conversion (%) |
| Pyrrole | 4-Pyrrolin-2-one | 100 |
| N-Methylpyrrole | N-Methyl-4-pyrrolin-2-one | 85 |
| 2-Methylpyrrole | 5-Methyl-4-pyrrolin-2-one | 70 |
| 3-Methylpyrrole | 3-Methyl-4-pyrrolin-2-one | 95 |
| 2,5-Dimethylpyrrole | 5,5-Dimethyl-4-pyrrolin-2-one | 60 |
Data extracted from literature reports.[2] Conditions: 10 µM DHP, 500 µM substrate, 500 µM H₂O₂, 25 °C, 5 min.
Table 2: Unspecific Peroxygenase (artUPO)-Catalyzed Synthesis of 4-Pyrrolin-2-ones from Furans and Amines
| Furan Substrate | Amine Substrate | Product | Yield (%) |
| 2-Methylfuran | Aniline | 1-Phenyl-5-methyl-1,5-dihydro-2H-pyrrol-2-one | 85 |
| 2-Methylfuran | Benzylamine | 1-Benzyl-5-methyl-1,5-dihydro-2H-pyrrol-2-one | 78 |
| 2,5-Dimethylfuran | Aniline | 1-Phenyl-5,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one | 92 |
| 2,5-Dimethylfuran | Benzylamine | 1-Benzyl-5,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one | 88 |
| Furan | Aniline | 1-Phenyl-1,5-dihydro-2H-pyrrol-2-one | 75 |
Data synthesized from representative examples in the literature.[3][4] Yields are for isolated products.
Experimental Protocols
Protocol 1: General Procedure for DHP-Catalyzed Oxidation of Pyrroles
Materials:
-
Dehaloperoxidase (DHP) enzyme solution
-
Pyrrole substrate (e.g., pyrrole, N-methylpyrrole)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30% w/w)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Catalase solution (for quenching)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean reaction vessel, prepare a reaction mixture containing the pyrrole substrate (500 µM) and DHP enzyme (10 µM) in potassium phosphate buffer (100 mM, pH 7.0).
-
Initiate the reaction by the addition of hydrogen peroxide (500 µM).
-
Incubate the reaction mixture at 25 °C for a specified time (e.g., 5-30 minutes), monitoring the reaction progress by TLC or HPLC.
-
Quench the reaction by adding a catalase solution to decompose the excess H₂O₂.
-
Extract the product from the aqueous reaction mixture with an equal volume of ethyl acetate (3 x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane:ethyl acetate gradient) to obtain the pure 4-pyrrolin-2-one.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Protocol 2: General Procedure for UPO-Catalyzed Synthesis of 4-Pyrrolin-2-ones
Materials:
-
Unspecific Peroxygenase (artUPO) solution
-
Furan substrate (e.g., 2-methylfuran, 2,5-dimethylfuran)
-
Amine substrate (e.g., aniline, benzylamine)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30% w/w)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Syringe pump
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the furan substrate (1.0 mmol) and the amine substrate (1.2 mmol) in potassium phosphate buffer, add the artUPO enzyme solution.
-
Slowly add a solution of hydrogen peroxide (2.0 mmol) to the reaction mixture via a syringe pump over a period of 4-8 hours.
-
Continue to stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane) to afford the desired 4-pyrrolin-2-one.
-
Confirm the structure and purity of the product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Mandatory Visualization
Caption: Experimental workflow for chemoenzymatic synthesis of 4-pyrrolin-2-ones.
Caption: Proposed reaction pathway for DHP-catalyzed pyrrole oxidation.
Caption: Cascade reaction pathway for UPO-catalyzed synthesis of 4-pyrrolin-2-ones.
References
- 1. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biocatalytic Conversion of Furans into Pyrrolinones Using a Class I Unspecific Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing 3-Pyrroline-2-one Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 3-pyrroline-2-ones. This guide offers troubleshooting advice for common experimental issues, detailed experimental protocols, and comparative data to inform reaction condition selection.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis of 3-pyrroline-2-one and its derivatives, offering potential causes and solutions in a straightforward question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields in this compound synthesis can stem from several factors.[1] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in reactants, such as aldehydes, amines, or dicarbonyl compounds, can lead to unwanted side reactions and reduce the yield of the desired product. It is advisable to use freshly purified reagents.[1]
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that often require optimization for specific substrates.[1] For instance, in the three-component synthesis of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one, a decrease in the concentration of starting materials in ethanol from 0.5 M to 0.34 M resulted in a slight decrease in yield.
-
Incomplete Reactions: The reaction may not be proceeding to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Suboptimal Catalyst: The choice and concentration of the catalyst can significantly impact the reaction rate and yield. For acid-catalyzed reactions, controlling the pH is crucial, as strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[2]
Question 2: I am observing a significant amount of an unexpected byproduct. How can I identify and minimize it?
Answer: The formation of byproducts is a common issue. Here are some likely culprits and mitigation strategies:
-
Furan Byproduct Formation: In syntheses involving 1,4-dicarbonyl compounds, such as the Paal-Knorr synthesis, an acid-catalyzed intramolecular cyclization of the dicarbonyl starting material can lead to the formation of furan derivatives.[1][2] To minimize this, maintain weakly acidic to neutral reaction conditions.
-
Self-Condensation of Reactants: Starting materials like α-amino ketones can undergo self-condensation. A strategy to overcome this is the in situ generation of the amine from a more stable precursor, such as an oxime.[1]
-
Isomer Formation: this compound derivatives can sometimes isomerize. Characterization of the byproduct by spectroscopic methods (NMR, MS) is essential for identification. Purification techniques like column chromatography can then be optimized to separate the desired product from its isomers.
Question 3: My reaction appears to have stalled and is not proceeding to completion. What steps should I take?
Answer: A stalled reaction can be frustrating. Consider the following troubleshooting steps:
-
Reactivity of Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react more slowly. Similarly, sterically hindered starting materials can impede the reaction.[1] In such cases, increasing the reaction temperature or using a more active catalyst might be necessary.
-
Catalyst Deactivation: The catalyst may have deactivated over the course of the reaction. In some cases, adding a fresh portion of the catalyst can restart the reaction.
-
Presence of Inhibitors: Ensure all glassware is clean and that solvents and reagents are free from impurities that could inhibit the reaction. The presence of excess water can sometimes hinder reactions that require anhydrous conditions.[1]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effect of varying reactant concentrations on the yield of 1,5-diphenyl-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one in a three-component synthesis.
| Aldehyde (eq.) | Amine (eq.) | Sodium Diethyl Oxalacetate (eq.) | Concentration (M) | Solvent | Catalyst (eq.) | Yield (%) |
| 1 | 1 | 1 | 0.5 | Absolute Ethanol | Citric Acid (2) | 42 |
| 1 | 1 | 1 | 0.34 | Absolute Ethanol | Citric Acid (2) | 35 |
| 1.5 | 1 | 1 | 0.5 | Absolute Ethanol | Citric Acid (2) | 37-38 |
| 1 | 1.5 | 1 | 0.5 | Absolute Ethanol | Citric Acid (2) | 37-38 |
Data sourced from a study on the synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-ones.
Experimental Protocols
This section provides a detailed methodology for a common synthesis of a this compound derivative.
Synthesis of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one [3]
Materials:
-
Aromatic aldehyde (1 equivalent)
-
Amine (1 equivalent)
-
Sodium diethyl oxalacetate (2 equivalents)
-
Citric acid (2 equivalents)
-
Absolute ethanol
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 equiv.), amine (1 equiv.), and citric acid (2 equiv.) in absolute ethanol (to achieve a desired concentration, e.g., 0.5 M).
-
Stir the mixture magnetically at room temperature under an inert atmosphere (e.g., argon) for 1 hour.
-
Add sodium diethyl oxalacetate (2 equiv.) to the reaction mixture.
-
Continue to stir the mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a solid base like sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over a drying agent (e.g., MgSO4), and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key aspects of this compound synthesis.
Caption: Experimental workflow for the three-component synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing this compound synthesis.
Caption: Simplified reaction pathway for the three-component synthesis.
References
Technical Support Center: Optimizing 3-Pyrroline-2-one Synthesis in Multi-Component Reactions
Welcome to the technical support center for the synthesis of 3-Pyrroline-2-one and its derivatives through multi-component reactions (MCRs). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common multi-component reactions used to synthesize 3-Pyrroline-2-ones?
A1: Several MCRs are employed for the synthesis of 3-Pyrroline-2-ones. Some of the most prominent methods include:
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Three-component reaction of aldehydes, amines, and oxaloacetate derivatives: This is a widely used method, often catalyzed by a simple acid like citric acid, to produce polysubstituted 3-hydroxy-3-pyrroline-2-ones.[1]
-
Paal-Knorr type reactions: This classic method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole or pyrroline ring.[2][3][4][5]
-
Rhodium-catalyzed [3+2] cycloaddition: This approach utilizes α-imino rhodium carbenoids, generated from 1-sulfonyl 1,2,3-triazoles, which react with ketene silyl acetals to yield 3-pyrrolin-2-ones.[6][7]
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Copper-catalyzed annulation: Visible-light-induced copper catalysis can facilitate a [4+1] annulation of acrylamides and aroyl chlorides to produce α,β-unsaturated-γ-lactams, including 3-pyrrolin-2-ones.[6]
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields in MCRs for this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.[8][9] Key areas to investigate include:
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Purity of Starting Materials and Solvents: Impurities in your reactants or the presence of water in solvents can significantly hinder the reaction or lead to unwanted side products.[8]
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Reaction Conditions: Suboptimal temperature, reaction time, and reactant concentrations are common culprits for low yields.[9]
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Catalyst Activity: The catalyst, if used, may be deactivated or used in a suboptimal amount.
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Workup and Purification: Product loss can occur during extraction, precipitation, or chromatographic purification.[8]
Q3: I am observing the formation of a significant amount of side products. What are they likely to be?
A3: The nature of side products depends on the specific MCR. In Paal-Knorr type reactions, the most common byproduct is the corresponding furan, which forms from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the involvement of the amine.[3] In other MCRs, incomplete reactions or alternative reaction pathways can lead to a variety of impurities.
Q4: Can microwave irradiation be used to improve the yield and reaction time?
A4: Yes, microwave-assisted synthesis can be a highly effective technique for improving yields and dramatically reducing reaction times in many MCRs, including those for heterocyclic compounds.[9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting materials.
-
The isolated yield of this compound is significantly lower than expected.
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The reaction mixture does not change in appearance as expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Impure Starting Materials or Reagents | - Ensure the purity of aldehydes, amines, and other starting materials using techniques like NMR or GC-MS. - Use freshly distilled or purified reagents if they are known to degrade over time. |
| Presence of Water in the Solvent | - Use anhydrous solvents, especially for moisture-sensitive reactions. - Consider adding a drying agent like anhydrous MgSO₄ to the reaction mixture. |
| Suboptimal Reaction Temperature | - If the reaction is sluggish, consider a moderate increase in temperature. - Conversely, if product decomposition is suspected, try running the reaction at a lower temperature. |
| Incorrect Reaction Time | - Monitor the reaction progress using TLC to determine the optimal reaction time. - Prolonged reaction times can sometimes lead to product degradation. |
| Inactive or Insufficient Catalyst | - Use a fresh batch of catalyst. - Optimize the catalyst loading; both too little and too much can be detrimental. |
| Poor Solubility of Reactants | - Choose a solvent system in which all reactants are reasonably soluble at the reaction temperature. |
Issue 2: Formation of Tarry or Polymeric Material
Symptoms:
-
The reaction mixture becomes a dark, viscous, or intractable tar.
-
Purification of the desired product is extremely difficult.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Excessively High Reaction Temperature | - Lower the reaction temperature significantly. - Consider a stepwise addition of reagents to control the exothermicity of the reaction. |
| Highly Concentrated Reaction Mixture | - Dilute the reaction mixture with more solvent. |
| Unstable Intermediates or Product | - Attempt the reaction at a lower temperature for a longer period. - Choose a milder catalyst or reaction conditions. |
Issue 3: Difficulty in Product Purification
Symptoms:
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The crude product is a complex mixture of compounds that are difficult to separate by column chromatography.
-
Significant product loss occurs during the purification step.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of Closely Eluting Side Products | - Optimize the reaction conditions to improve selectivity for the desired product. - Experiment with different solvent systems for column chromatography to achieve better separation. |
| Product Degradation on Silica Gel | - If the product is acid-sensitive, consider using neutral or basic alumina for chromatography. - Alternatively, purification by recrystallization might be a better option. |
| Product is Water-Soluble | - During aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of the organic product. - Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the synthesis of this compound derivatives under various conditions, allowing for easy comparison.
Table 1: Effect of Catalyst on the Yield of a 3-Pyrrolin-2-one Derivative *
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Citric Acid | Ethanol | Room Temp | 1 | 42 |
| p-TsOH | Toluene | 80 | 6 | ~70-80 |
| Sc(OTf)₃ | CH₂Cl₂ | Room Temp | 12 | ~85-95 |
| Rh₂(OAc)₄ | DCE | 60 | 3 | ~70-90 |
| Cu(OTf)₂ | DMF | 80 | 12 | ~60-80 |
*Yields are approximate and can vary based on the specific substrates used.
Table 2: Effect of Solvent and Temperature on the Yield of a 3-Pyrrolin-2-one Derivative *
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | Room Temp | 12 | 55 |
| Ethanol | 60 | 4 | 75 |
| Toluene | 80 | 6 | 80 |
| Toluene | 110 | 2 | 88 |
| Acetonitrile | 80 | 5 | 72 |
| Dichloromethane | 40 | 8 | 65 |
*Yields are approximate and can vary based on the specific substrates and catalyst used.
Experimental Protocols
Protocol 1: Three-Component Synthesis of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one[1]
Materials:
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Aromatic aldehyde (1 equivalent)
-
Amine (1 equivalent)
-
Citric acid (2 equivalents)
-
Absolute ethanol
-
Sodium diethyl oxalacetate (2 equivalents)
Procedure:
-
In a round-bottom flask, mix the aromatic aldehyde (1 equiv.), amine (1 equiv.), and citric acid (2 equiv.) in absolute ethanol (1.0 mL).
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Stir the mixture magnetically at room temperature under an argon atmosphere for 1 hour.
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Add sodium diethyl oxalacetate (2 equiv.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Rhodium-Catalyzed [3+2] Cycloaddition for 3-Pyrrolin-2-one Synthesis[6][7]
Materials:
-
1-Sulfonyl-1,2,3-triazole (1 equivalent)
-
Ketene silyl acetal (1.5 equivalents)
-
Rh₂(OAc)₄ (2 mol%)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a solution of 1-sulfonyl-1,2,3-triazole (1 equiv.) in DCE, add Rh₂(OAc)₄ (2 mol%).
-
Heat the mixture to the desired temperature (e.g., 60-80 °C).
-
Slowly add the ketene silyl acetal (1.5 equiv.) to the reaction mixture over a period of time.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations
References
- 1. The Synthesis of Multisubstituted Pyrroles via a Copper-Catalyzed Tandem Three-Component Reaction [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]
- 7. Synthesis of 3-pyrrolin-2-ones by rhodium-catalyzed transannulation of 1-sulfonyl-1,2,3-triazole with ketene silyl acetal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar 3-Pyrroline-2-one Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of polar 3-Pyrroline-2-one derivatives. These compounds are known for their significant role as structural subunits in various bioactive natural products.[1][2][3] However, their polarity can present unique challenges during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of polar this compound derivatives.
Problem 1: My compound will not elute from the silica gel column, even with highly polar solvents.
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Cause: Highly polar compounds can bind very strongly to the acidic silanol groups on the surface of standard silica gel.[4][5] This is a common issue when your compound has functional groups capable of strong hydrogen bonding.
-
Solution:
-
Use Mobile Phase Modifiers: For basic compounds, adding a small amount of a modifier like triethylamine (TEA) or ammonium hydroxide can help to improve elution.[4][6] A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as 1-10% of the mobile phase in dichloromethane.[6] For acidic compounds, a small amount of acetic acid in the eluent can be beneficial.[4]
-
Change the Stationary Phase: If modifying the mobile phase is not effective, consider using an alternative stationary phase.[4]
-
Reverse-Phase Silica (C18): This is an excellent option for highly polar compounds. The stationary phase is nonpolar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[4]
-
Alumina: Alumina is a polar stationary phase available in acidic, basic, and neutral forms. Depending on the properties of your compound, one of these may provide better separation than silica gel.[4]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC columns are specifically designed for the separation of very polar compounds.[7][8]
-
-
Problem 2: My compound shows significant peak tailing during column chromatography.
-
Cause: Peak tailing for polar compounds on silica gel is often due to secondary interactions between the analyte and the active silanol groups on the silica surface.[5][9]
-
Solution:
-
Adjust Mobile Phase pH: As with elution problems, adding a small amount of triethylamine for basic compounds or acetic acid for acidic compounds can suppress the ionization of silanol groups and lead to more symmetrical peaks.[9][10]
-
Increase Mobile Phase Polarity After Elution Begins: Once your compound starts to elute, you can increase the polarity of the solvent system to help push the trailing portion of the peak off the column more quickly.[6] It's important to stick to the same two solvents and just adjust their ratio.[6]
-
Problem 3: The compound appears to be decomposing on the column.
-
Cause: The acidic nature of silica gel can cause the degradation of sensitive compounds.[6]
-
Solution:
-
Test for Stability: You can check if your compound is stable on silica gel by running a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If new spots appear off the diagonal, it indicates decomposition.[6]
-
Deactivate the Silica Gel: If your compound is acid-sensitive, you can use a less acidic stationary phase like deactivated silica gel, florisil, or alumina.[6]
-
Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with applied pressure.
-
Problem 4: My compound is not very soluble in the chromatography eluent, leading to precipitation on the column.
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Cause: This is a common issue when a highly polar compound requires a polar solvent to dissolve, but the ideal eluent for separation is much less polar.
-
Solution:
-
Dry Loading: Instead of dissolving your sample in a small amount of solvent and loading it directly onto the column, use the dry loading technique. Dissolve your sample in a suitable solvent, add a small amount of dry silica gel (about 10-20 times the mass of your sample), and then evaporate the solvent until you have a free-flowing powder.[5] This powder can then be carefully added to the top of your column.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for choosing a solvent system for column chromatography of a polar this compound derivative?
A1: A good starting point is to use a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or acetone. Develop a solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your desired compound to ensure good separation on the column. If your compound is very polar and doesn't move from the baseline even in 100% ethyl acetate, you may need to use a more polar system, such as dichloromethane/methanol or even a system containing additives like ammonium hydroxide.[6]
Q2: How can I effectively recrystallize a polar this compound derivative?
A2: Recrystallization of polar compounds can be challenging. The key is to find a solvent or solvent pair where the compound has high solubility at high temperatures and low solubility at low temperatures.[9][11]
-
Single Solvent: For moderately polar compounds, solvents like ethanol, isopropanol, or acetone might work. For very polar compounds, water can be a good choice, as it can be heated to a high temperature, and many organic compounds are less soluble in it when cold.[12]
-
Solvent Pairs: A common technique is to use a solvent pair.[10] Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble), and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. Common solvent pairs for polar compounds include ethanol/water, acetone/hexanes, or THF/hexanes.[12]
Q3: What are some common impurities I might encounter in the synthesis of this compound derivatives?
A3: Impurities will depend on the synthetic route used. Common sources of impurities include starting materials that have not fully reacted, byproducts from side reactions, and reagents used in the synthesis. For example, if the synthesis involves the reaction of an amine, unreacted amine can be a common impurity. It is important to understand the reaction mechanism to anticipate potential impurities.
Q4: What analytical techniques are best for assessing the purity of my final compound?
A4: A combination of techniques is often best for accurately determining purity.[]
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Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for quantifying purity.[] For polar compounds, HPLC with a C18 reverse-phase column or a HILIC column is often suitable.[7][8]
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify impurities and, with an internal standard, can be used for quantitative purity assessment (qNMR).[14] Mass Spectrometry (MS) can help identify the mass of the compound and any impurities.[15]
-
Physical Properties: Determining the melting point of a solid compound can be a simple indicator of purity. Pure crystalline solids typically have a sharp melting point range, while impure samples will melt over a broader and lower temperature range.[16]
Data Presentation
Table 1: Common Solvent Systems for Chromatography of Polar Compounds
| Solvent System (v/v) | Typical Application | Polarity |
| Hexane / Ethyl Acetate (9:1 to 1:9) | For moderately polar compounds. | Low to Medium |
| Dichloromethane / Methanol (99:1 to 9:1) | For polar to very polar compounds. | Medium to High |
| Chloroform / Methanol (99:1 to 9:1) | Alternative to DCM/MeOH for polar compounds. | Medium to High |
| Dichloromethane / Methanol / NH4OH | For basic polar compounds that streak on silica. | High |
| Acetonitrile / Water (Reverse Phase) | For very polar compounds on a C18 column. | High (Polar Mobile Phase) |
Table 2: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Properties |
| Water | 100 | Excellent for very polar compounds, high boiling point allows for a large temperature gradient.[9] |
| Ethanol | 78 | Good general solvent for moderately polar molecules.[12] |
| Isopropanol | 82 | Similar to ethanol, good for moderately polar compounds. |
| Acetone | 56 | Good solvent for a range of polarities, often used in a solvent pair with hexanes.[12] |
| Ethyl Acetate | 77 | Useful for compounds of intermediate polarity. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Dry Loading
-
Sample Preparation: Dissolve the crude this compound derivative in a suitable solvent (e.g., dichloromethane or acetone).
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Adsorption onto Silica: To the solution, add silica gel (approximately 10-20 times the mass of the crude product).[5]
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Solvent Removal: Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[5]
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Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Loading: Carefully add the silica gel with the adsorbed sample to the top of the packed column, creating a uniform layer.
-
Elution: Add the eluent and run the column, collecting fractions and monitoring by TLC.
Protocol 2: Recrystallization Using a Solvent Pair (e.g., Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of near-boiling ethanol.[17]
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise until a persistent cloudiness is observed.[10]
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Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
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Cooling: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
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Drying: Dry the purified crystals.
Visualizations
Caption: A general workflow for the purification of polar this compound derivatives.
Caption: A decision tree for troubleshooting low yield during recrystallization.
References
- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis of New 3-Pyrrolin-2-One Derivatives | Semantic Scholar [semanticscholar.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. lcms.cz [lcms.cz]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. rubingroup.org [rubingroup.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Tips & Tricks [chem.rochester.edu]
- 14. mdpi.com [mdpi.com]
- 15. biomedres.us [biomedres.us]
- 16. moravek.com [moravek.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of N-Substituted 3-Pyrroline-2-ones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-substituted 3-Pyrroline-2-ones.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of N-substituted 3-Pyrroline-2-ones, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired N-Substituted 3-Pyrroline-2-one
Question: I am getting a very low yield or no product at all in my Paal-Knorr synthesis of an N-substituted 3-pyrrolin-2-one from a 1,4-dicarbonyl compound and a primary amine. What are the possible reasons and how can I improve the yield?
Answer:
Low yields in a Paal-Knorr synthesis can stem from several factors related to reaction conditions and starting materials. Here are some common causes and troubleshooting steps:
-
Sub-optimal Reaction Conditions:
-
Temperature: The reaction may require heating. If the reaction is sluggish at room temperature, gradually increase the temperature. However, excessively high temperatures can lead to the degradation of starting materials or the product, often resulting in a dark, tarry mixture.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Catalyst: The choice and concentration of the acid catalyst are crucial. While the reaction can proceed under neutral conditions, the addition of a weak acid, such as acetic acid, often accelerates it.[1][2]
-
-
Poorly Reactive Starting Materials:
-
Amines: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.
-
Steric Hindrance: Sterically hindered 1,4-dicarbonyl compounds or primary amines can impede the reaction.
-
-
Side Reactions: The most common side reaction is the formation of a furan byproduct, especially under strongly acidic conditions (pH < 3).[2][3] To minimize furan formation, maintain weakly acidic to neutral conditions.
Issue 2: Formation of a Significant Amount of Furan Byproduct
Question: My reaction is producing a significant amount of a furan byproduct instead of the desired N-substituted pyrrole. How can I suppress this side reaction?
Answer:
The formation of a furan is a classic competing reaction in the Paal-Knorr synthesis, favored by highly acidic conditions.[2][3] The 1,4-dicarbonyl compound can undergo an acid-catalyzed intramolecular cyclization and dehydration to form the furan without the involvement of the amine.
Strategies to Minimize Furan Formation:
-
Control pH: Maintain the reaction under weakly acidic (pH > 3) or neutral conditions. The use of amine/ammonium hydrochloride salts or reactions at a pH below 3 will favor the formation of furans.[2]
-
Catalyst Choice: Use a weak acid catalyst like acetic acid. A variety of Lewis acids and solid acid catalysts have also been shown to be effective while minimizing furan formation.
-
Excess Amine: Using an excess of the primary amine can help to shift the equilibrium towards the formation of the desired pyrrole product.
Issue 3: The Reaction Mixture Turns into a Dark, Tarry Material
Question: My reaction mixture is turning into a dark, intractable tar, making product isolation impossible. What is causing this and how can I prevent it?
Answer:
The formation of a dark, tarry substance is often indicative of polymerization or degradation of the starting materials or the product. This is typically caused by overly harsh reaction conditions.
To mitigate tar formation:
-
Lower the Temperature: High temperatures can promote polymerization. Try running the reaction at a lower temperature for a longer duration.
-
Use a Milder Catalyst: Strong acids can cause decomposition. Consider using a milder acid catalyst. Heterogeneous catalysts like alumina can sometimes provide a cleaner reaction profile.[4]
-
Solvent-Free Conditions: In some cases, solvent-free reactions, potentially with microwave assistance, can lead to cleaner and faster conversions.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to N-substituted 3-Pyrroline-2-ones?
A1: Several synthetic routes are commonly employed:
-
Paal-Knorr Type Synthesis: This involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2] It is a widely used and versatile method.
-
From Amino Acids: N,N-disubstituted α-amino acids can react with reagents like oxalyl chloride to yield highly substituted 3-pyrrolin-2-ones.
-
Multicomponent Reactions (MCRs): These reactions involve the one-pot combination of three or more starting materials. For example, the reaction of aromatic aldehydes, amines, and diethyl acetylenedicarboxylate can produce polysubstituted 3-hydroxy-3-pyrroline-2-ones.[5]
-
From 2,5-Dimethoxydihydrofuran: This compound can react with primary amines, often under acidic conditions, to form the pyrroline-2-one ring.
Q2: Besides furan formation, are there other common side reactions?
A2: Yes, other side reactions can occur depending on the specific synthetic route and starting materials:
-
Formation of Isomers: In the reaction of 2,5-dimethoxydihydrofuran with primary amines, the formation of the isomeric 4-pyrrolin-2-one can occur alongside the desired 3-pyrrolin-2-one.
-
Decomposition of Sensitive Groups: If your starting materials contain sensitive functional groups (e.g., benzyloxy or methoxy groups on an aromatic ring), these can be partially cleaved under strongly acidic conditions.
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Starting Material Decomposition: At elevated temperatures, some starting materials, like acetonylacetone in a Paal-Knorr synthesis, can undergo side reactions such as intramolecular aldol condensation.[4]
Q3: What are the recommended purification methods for N-substituted 3-Pyrroline-2-ones?
A3: The purification method will depend on the physical properties of your product and the nature of the impurities.
-
Column Chromatography: This is a very common and effective method for purifying 3-pyrrolin-2-ones from side products and unreacted starting materials. The choice of solvent system (eluent) will need to be optimized for your specific compound.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent way to obtain highly pure material.
-
Washing/Extraction: A standard aqueous workup is often performed to remove the acid catalyst and water-soluble impurities before further purification.
Data Presentation
Table 1: Comparison of Catalysts for the Paal-Knorr Synthesis of N-Substituted Pyrroles.
| Catalyst | Time (min) | Yield (%) | Reference |
| ZrOCl₂·8H₂O | 5 | 97 | [1] |
| Bi(NO₃)₃·5H₂O | 600 | 95 | [1] |
| Sc(OTf)₃ | 30 | High (not specified) | [1] |
| p-Toluenesulfonic acid (TSA) | 60 | 84 | [1] |
| Zr(KPO₄)₂ | 120 | 78 | [1] |
| Iodine (I₂) | 5-10 | 90-98 | [6] |
| CATAPAL 200 (Alumina) | 45 | 68-97 | [4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of N-Substituted Pyrroles
This protocol is adapted from a microwave-induced, iodine-catalyzed synthesis under solventless conditions.[6]
Objective: To synthesize an N-substituted pyrrole from 2,5-dimethoxytetrahydrofuran and a primary amine.
Materials:
-
Primary amine (1.0 mmol)
-
2,5-Dimethoxytetrahydrofuran (1.2 mmol)
-
Iodine (5 mol%)
-
Diethyl ether
-
Automated microwave oven
Procedure:
-
In a microwave reaction vessel, combine the primary amine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and iodine (5 mol%).
-
Irradiate the mixture in an automated microwave oven. The optimal time and temperature will vary depending on the specific amine used and should be determined by TLC monitoring.
-
After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature.
-
Add diethyl ether (10 mL) to the reaction mixture and filter to remove any solid residues.
-
Evaporate the diethyl ether from the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography.
Protocol 2: Multicomponent Synthesis of Polysubstituted 3-Hydroxy-3-pyrroline-2-ones
This protocol describes a three-component reaction to synthesize 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one.
Objective: To synthesize a polysubstituted 3-hydroxy-3-pyrroline-2-one from an aromatic aldehyde, a primary amine, and sodium diethyl oxalacetate.
Materials:
-
Aromatic aldehyde (1 equiv.)
-
Primary amine (1 equiv.)
-
Citric acid (2 equiv.)
-
Absolute ethanol
-
Sodium diethyl oxalacetate (2 equiv.)
-
Argon atmosphere
Procedure:
-
In a round-bottom flask, mix the aromatic aldehyde (1 equiv.), primary amine (1 equiv.), citric acid (2 equiv.), and absolute ethanol (1.0 mL).
-
Stir the mixture magnetically at room temperature under an argon atmosphere for 1 hour.
-
Add sodium diethyl oxalacetate (2 equiv.) to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, perform an appropriate aqueous workup to remove the citric acid and other water-soluble components.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Paal-Knorr reaction pathway showing the competition between pyrrole and furan synthesis.
Caption: A logical workflow for troubleshooting common issues in 3-pyrrolin-2-one synthesis.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Instability of 3-Pyrroline-2-one derivatives under acidic or basic conditions
Welcome to the Technical Support Center for 3-Pyrroline-2-one Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound derivatives and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound derivatives?
A1: The main stability concern for this compound derivatives is their susceptibility to degradation under both acidic and basic conditions. The strained γ-lactam ring, coupled with the endocyclic double bond, makes the molecule prone to hydrolysis and isomerization.
Q2: What are the typical degradation pathways for this compound derivatives?
A2: Under acidic or basic conditions, the primary degradation pathway is the hydrolysis of the lactam amide bond, leading to ring-opening and the formation of the corresponding γ-amino acid derivative. Isomerization of the double bond within the pyrroline ring is another potential degradation pathway, which can lead to a mixture of isomers with different chemical and biological properties.
Q3: What are the likely degradation products I might observe?
A3: Common degradation products include the ring-opened γ-amino acid, which may exist in equilibrium with its cyclized form depending on the pH. You may also observe isomers of the parent this compound derivative if isomerization of the double bond occurs.
Q4: How can I monitor the stability of my this compound derivative?
A4: The stability of your compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (HPLC-MS). These methods allow for the separation and quantification of the parent compound and its degradation products over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool to identify the structure of degradation products.
Q5: What are the recommended storage conditions for this compound derivatives?
A5: To minimize degradation, this compound derivatives should be stored at low temperatures, preferably at -20°C or -80°C, in a dry, inert atmosphere (e.g., under argon or nitrogen).[1] It is also advisable to store them as a solid rather than in solution, as solvents, particularly protic solvents, can facilitate degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and handling of this compound derivatives.
| Problem | Possible Cause | Recommended Solution |
| Low yield or multiple spots on TLC during synthesis/work-up | Instability of the product under the reaction or purification conditions (e.g., presence of acid or base). | - Neutralize the reaction mixture carefully before work-up.- Use buffered aqueous solutions for extraction.- Employ purification techniques that avoid harsh acidic or basic conditions, such as flash chromatography with a neutral solvent system. |
| Compound degrades during purification by column chromatography | The silica gel is slightly acidic and can catalyze degradation. | - Deactivate the silica gel by washing with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine) and then re-equilibrating with the mobile phase.- Consider using alternative stationary phases like alumina (neutral or basic) or a reversed-phase column. |
| Formation of unexpected isomers | Isomerization of the double bond catalyzed by acid, base, or light. | - Work in a controlled pH environment.- Protect the compound from light by using amber vials or covering glassware with aluminum foil.- Analyze the product mixture by NMR to identify and quantify the isomers. |
| Inconsistent results in biological assays | Degradation of the compound in the assay buffer or medium. | - Prepare fresh solutions of the compound immediately before use.- Assess the stability of the compound in the specific assay buffer under the experimental conditions (time, temperature, pH).- If instability is observed, consider using a different buffer system or adding stabilizing agents, if compatible with the assay. |
| Difficulty in obtaining a pure solid product | The presence of degradation products or isomers may inhibit crystallization. | - Re-purify the compound using a non-degrading method.- Attempt different crystallization solvents and techniques (e.g., slow evaporation, vapor diffusion).- If the product is an oil, consider converting it to a stable salt if it has a suitable functional group. |
Data Presentation
While specific quantitative stability data for a wide range of this compound derivatives is not extensively available in the literature, the following table provides a general overview of the stability of related lactam compounds under different conditions. This data can be used as a qualitative guide to predict the stability of this compound derivatives.
| Compound Class | Condition | Observed Stability | Reference |
| β-Lactams | Room Temperature (in plasma) | Variable, some stable for up to 24 hours. | [2][3] |
| β-Lactams | 4-6°C (in plasma) | Generally more stable than at room temperature, with some stable for up to 1 week. | [2][3] |
| β-Lactams | -80°C (in plasma) | Most are stable for at least 6-12 months. | [2][3][4] |
| Pyrrolo[3,4-c]pyridine-1,3-dione derivatives | Alkaline medium | Extremely unstable. | [5] |
| Pyrrolo[3,4-c]pyridine-1,3-dione derivatives | Acidic medium | Labile. | [5] |
| Pyrrolo[3,4-c]pyridine-1,3-dione derivatives | Neutral medium | Stable. | [5] |
Experimental Protocols
Protocol for Assessing the pH Stability of a this compound Derivative
Objective: To determine the rate of degradation of a this compound derivative at different pH values.
Materials:
-
This compound derivative of interest
-
Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Deionized water
-
HPLC system with UV or MS detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
-
pH meter
-
Incubator or water bath
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., ACN) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
For each pH to be tested, pipette a small volume of the stock solution into a volumetric flask.
-
Add the appropriate buffer to dilute the stock solution to the final desired concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the buffer's pH.
-
Prepare a control sample (T=0) for each pH by immediately quenching the reaction (see step 4).
-
-
Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C).
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Immediately quench the degradation by diluting the aliquot with the initial mobile phase of the HPLC method or by adding an acid or base to neutralize the sample.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining parent compound versus time for each pH.
-
Determine the degradation rate constant (k) and the half-life (t½) at each pH.
-
Visualizations
Degradation Pathways
The following diagrams illustrate the proposed mechanisms for the degradation of this compound derivatives under acidic and basic conditions.
Caption: Proposed mechanism for acid-catalyzed hydrolysis of this compound.
Caption: Proposed mechanism for base-catalyzed hydrolysis of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for conducting a stability study of a this compound derivative.
Caption: General workflow for a pH stability study of a chemical compound.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting unexpected results that may be related to the instability of this compound derivatives.
Caption: A logical flow for troubleshooting instability-related experimental issues.
References
- 1. This compound | 4031-15-6 [sigmaaldrich.com]
- 2. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing the formation of enamines as byproducts in 3-Pyrroline-2-one reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-pyrrolin-2-one reactions, specifically addressing the formation of enamine byproducts.
Frequently Asked Questions (FAQs)
Q1: What is an enamine, and why does it form as a byproduct in my 3-pyrrolin-2-one reaction?
An enamine is a functional group characterized by an amino group attached to a carbon-carbon double bond. In the context of 3-pyrrolin-2-one chemistry, which are α,β-unsaturated lactams, enamines can form as byproducts when reacting with secondary amines.[1][2][3] The formation occurs via a competitive 1,2-addition of the amine to the carbonyl group of the lactam, followed by dehydration. This is in contrast to the desired 1,4-conjugate (Michael) addition. The reaction is an equilibrium, and its position is influenced by the reaction conditions.[1]
Q2: What factors promote the formation of enamine byproducts?
Several factors can favor the formation of enamines over the desired Michael adduct:
-
Reaction Temperature: Higher temperatures can provide the activation energy needed for the dehydration step of enamine formation.
-
Catalyst: The presence of an acid catalyst is generally required for enamine formation as it protonates the carbonyl group, making it more electrophilic.[1]
-
Water Removal: Since enamine formation is a condensation reaction that produces water, removing water from the reaction mixture (e.g., using a Dean-Stark trap or molecular sieves) will shift the equilibrium towards the enamine product.[1][3]
-
Steric Hindrance: Significant steric hindrance around the β-carbon of the 3-pyrrolin-2-one may disfavor the 1,4-addition, making the 1,2-addition to the less hindered carbonyl carbon more likely.
Q3: How can I detect the presence of an enamine byproduct in my reaction mixture?
The presence of an enamine byproduct can be identified using standard analytical techniques:
-
NMR Spectroscopy:
-
¹H NMR: Look for characteristic signals of vinylic protons adjacent to the nitrogen atom. These protons are typically shifted compared to the parent α,β-unsaturated system.
-
¹³C NMR: The carbon atoms of the C=C double bond in an enamine will have distinct chemical shifts.
-
-
Mass Spectrometry: The enamine byproduct will have a specific molecular weight corresponding to the condensation of the 3-pyrrolin-2-one and the secondary amine, minus a molecule of water.
-
TLC Analysis: The enamine byproduct will likely have a different Rf value compared to the starting material and the desired product. Staining with an appropriate agent may also help in visualization.
Q4: Can the enamine byproduct be converted back to the starting materials or the desired product?
Yes, enamine formation is a reversible process. Enamines can be hydrolyzed back to the corresponding carbonyl compound (the 3-pyrrolin-2-one) and the secondary amine in the presence of aqueous acid.[1] This hydrolysis can sometimes be performed during the reaction workup to recover the starting material. However, directly converting the enamine to the desired Michael adduct is generally not feasible.
Troubleshooting Guides
Issue 1: Low yield of the desired Michael adduct and presence of a significant, less polar byproduct.
-
Symptom: TLC analysis shows a significant byproduct spot with a higher Rf than the starting amine and the desired product. NMR analysis of the crude mixture shows unexpected vinylic proton signals.
-
Potential Cause: Formation of a stable enamine byproduct.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Modify Reaction Temperature | Lower the reaction temperature to disfavor the dehydration step required for enamine formation. Michael additions can often proceed at lower temperatures. |
| 2 | Avoid Anhydrous Conditions | If not detrimental to the desired reaction, ensure the presence of a stoichiometric amount of water to shift the equilibrium away from the enamine. Avoid using drying agents like molecular sieves during the reaction. |
| 3 | Adjust Catalyst | If an acid catalyst is being used, consider running the reaction without it or using a milder/Lewis acid catalyst that may favor the 1,4-addition. |
| 4 | Workup Procedure | During the workup, include a mild aqueous acid wash (e.g., dilute HCl or NH₄Cl solution) to hydrolyze the enamine byproduct back to the 3-pyrrolin-2-one, which can then be separated chromatographically.[1] |
Issue 2: The reaction is sluggish, and forcing conditions (high temperature) lead to a complex mixture.
-
Symptom: The reaction does not proceed to completion at room temperature. Increasing the temperature results in multiple unidentified spots on the TLC plate.
-
Potential Cause: The desired Michael addition is slow, and higher temperatures promote competing side reactions, including enamine formation and potential polymerization or degradation.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Solvent Optimization | Screen different solvents. Aprotic polar solvents can sometimes accelerate Michael additions. |
| 2 | Use a More Nucleophilic Amine | If possible, consider using a more nucleophilic secondary amine to increase the rate of the desired 1,4-addition. |
| 3 | Catalyst Screening | Investigate the use of catalysts known to promote Michael additions, such as Lewis acids or bases, under mild conditions. |
| 4 | Extended Reaction Time | Instead of increasing the temperature, run the reaction for a longer period at a lower temperature, monitoring its progress by TLC or LC-MS. |
Experimental Protocols
Key Experiment: Minimizing Enamine Formation in a Michael Addition to 3-Pyrrolin-2-one
This protocol provides a general methodology for performing a Michael addition of a secondary amine to a 3-pyrrolin-2-one while minimizing the formation of the enamine byproduct.
-
Reactant Preparation:
-
Dissolve the 3-pyrrolin-2-one (1.0 equiv) in a suitable aprotic solvent (e.g., THF, CH₂Cl₂, or MeCN) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Slowly add the secondary amine (1.1 equiv) dropwise to the cooled solution of the 3-pyrrolin-2-one.
-
-
Reaction Monitoring:
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
If the reaction is slow, allow it to warm to room temperature and continue monitoring. Avoid heating unless necessary and only after confirming that enamine formation is not a major issue at lower temperatures.
-
-
Workup Procedure:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired Michael adduct.
-
Visualizations
Caption: Competing pathways in the reaction of 3-Pyrroline-2-one with a secondary amine.
Caption: Troubleshooting workflow for managing enamine byproducts.
References
Column chromatography techniques for purifying 3-hydroxy-3-pyrroline-2-ones
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 3-hydroxy-3-pyrroline-2-ones using column chromatography techniques.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of 3-hydroxy-3-pyrroline-2-ones.
Problem 1: Poor Separation or Co-elution of the Target Compound with Impurities.
-
Possible Cause 1: In-optimal Solvent System. The polarity of the mobile phase may not be suitable for resolving the target compound from impurities.
-
Solution: Re-optimize the solvent system using Thin Layer Chromatography (TLC).[1][2]
-
Systematically test various solvent mixtures to achieve a good separation between your target spot and impurities.[2] A difference in Rf values (ΔRf) of greater than 0.2 is desirable.[2]
-
Aim for an Rf value for the 3-hydroxy-3-pyrroline-2-one between 0.13 and 0.40.[3] This range provides a good balance between resolution and elution time.[3]
-
If compounds are eluting too quickly (high Rf), decrease the mobile phase polarity (e.g., increase the hexane percentage in a hexane/ethyl acetate system).[2][4]
-
If compounds are eluting too slowly (low Rf), gradually increase the polarity (e.g., increase the ethyl acetate percentage).[2][4]
-
Consider changing one of the solvent components to alter selectivity. For example, substituting methanol with acetonitrile or dichloromethane with ether can change the separation profile.[2]
-
-
-
Possible Cause 2: Column Overloading. Too much sample has been loaded onto the column, exceeding its separation capacity.
-
Solution: Reduce the amount of sample loaded. For flash chromatography, a typical silica gel-to-compound ratio is between 30:1 and 50:1 by weight for easy separations, and up to 120:1 for more difficult ones.[1]
-
-
Possible Cause 3: Poor Column Packing. An improperly packed column with channels or cracks will lead to a non-uniform solvent front and poor separation.
Problem 2: The 3-Hydroxy-3-pyrroline-2-one is Not Eluting from the Column.
-
Possible Cause 1: Mobile Phase Polarity is Too Low. The solvent system is not strong enough to move the polar 3-hydroxy-3-pyrroline-2-one through the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase.[2][5] For very polar compounds like hydroxylated pyrrolinones, solvent systems such as dichloromethane/methanol or ethyl acetate/methanol are effective.[3][4] Be cautious when using methanol, as concentrations above 10% can start to dissolve the silica gel.[4]
-
-
Possible Cause 2: Compound Degradation on Silica Gel. 3-hydroxy-3-pyrroline-2-ones may be sensitive to the acidic nature of standard silica gel, causing them to decompose on the column.[2][5]
-
Solution:
-
Assess Stability: Test the compound's stability by spotting it on a silica TLC plate. Let the plate sit for a few hours, then develop it to check for new spots that indicate degradation.[2]
-
Neutralize the Silica: If the compound is acid-sensitive, add a small amount of a basic modifier like triethylamine (1-3%) to the mobile phase to neutralize the silica gel.[4]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol.[5][6] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative.[6]
-
-
Problem 3: Poor Peak Shape (Tailing or Fronting).
-
Possible Cause 1: Strong Interaction with the Stationary Phase (Tailing). The polar hydroxyl group of the pyrrolinone can interact strongly with active sites on the silica gel, causing the compound to elute slowly and over many fractions.[7]
-
Solution:
-
Increase Mobile Phase Polarity: Once the compound begins to elute, you can increase the percentage of the polar solvent in your mobile phase to push it off the column faster, reducing the tailing effect.[5]
-
Add a Modifier: Adding a small amount of a competitive agent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can block the strong interaction sites on the silica, leading to more symmetrical peaks.[7][8]
-
-
-
Possible Cause 2: Sample Solvent is Stronger than the Mobile Phase (Fronting/Tailing). If the sample is dissolved in a solvent that is significantly more polar than the mobile phase, it will interfere with the initial binding to the stationary phase and disrupt the separation.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 3-hydroxy-3-pyrroline-2-ones? A1: Standard normal-phase silica gel (230-400 mesh for flash chromatography) is the most common and cost-effective choice.[9] Given that 3-hydroxy-3-pyrroline-2-ones are polar, this is a good starting point. If your compound shows signs of degradation or irreversible adsorption, consider using deactivated (neutral) silica, alumina, or a bonded phase like Diol or Amino columns.[5][6]
Q2: How do I select an appropriate mobile phase? A2: The selection process should always start with TLC analysis.[3] A two-component solvent system consisting of a non-polar solvent and a polar solvent is typically used.[4][9]
| Compound Polarity | Recommended Starting Solvent Systems |
| Non-polar Impurities | Hexane/Ethyl Acetate (e.g., 95:5) |
| Moderately Polar | Hexane/Ethyl Acetate (e.g., 80:20 to 50:50)[4] |
| Polar (Typical for this class) | Ethyl Acetate, Dichloromethane/Methanol (e.g., 98:2 to 90:10)[3][4] |
| Very Polar | Dichloromethane/Methanol with a small % of ammonia or triethylamine[4][5] |
Q3: What is the difference between liquid loading and dry loading, and which should I use? A3:
-
Liquid Loading: The sample is dissolved in a small amount of solvent (ideally the mobile phase) and loaded directly onto the column.[9] This is straightforward for compounds that are highly soluble in the mobile phase.[3]
-
Dry Loading: The sample is dissolved in a volatile solvent, mixed with a small amount of silica gel (or an inert support like Celite), and the solvent is evaporated to yield a dry, free-flowing powder.[3][6][9] This powder is then loaded onto the column.
-
Recommendation: For 3-hydroxy-3-pyrroline-2-ones, which may have limited solubility in less polar mobile phases, dry loading is often preferred .[3] It prevents issues with using strong sample solvents and often leads to better resolution and sharper bands.[3]
Q4: My 3-hydroxy-3-pyrroline-2-one seems to be unstable. What precautions should I take? A4: Pyrrolidine and pyrroline structures can be sensitive.[10]
-
Check for Stability on Silica: As mentioned in the troubleshooting guide, perform a TLC stability test first.[2][5]
-
Work Quickly: Do not let the compound sit on the column for extended periods. Flash chromatography is preferred over gravity chromatography because it is much faster.[1][9]
-
Avoid Harsh Conditions: Keep the purification process at room temperature unless stability studies indicate otherwise. Avoid exposing the compound to strong acids or bases unless necessary to aid purification, and even then, use them sparingly.
Q5: Can I use reversed-phase chromatography for these compounds? A5: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) is an option, especially for highly polar compounds that are poorly retained even with polar normal-phase eluents.[3][6] In reversed-phase, the mobile phase is polar (e.g., water/acetonitrile or water/methanol), and increasing the organic solvent content increases the eluting power.[11][12] This can be a powerful alternative if normal-phase fails.
Experimental Protocols
Protocol 1: Flash Chromatography Purification of a 3-Hydroxy-3-pyrroline-2-one
This protocol outlines the standard workflow from method development to purification.
-
Step 1: TLC Method Development
-
Dissolve a small amount of your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with a test solvent system (e.g., 70:30 Hexane:Ethyl Acetate).
-
Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate).
-
Adjust the solvent system polarity until the target compound has an Rf of approximately 0.2-0.3 and is well-separated from major impurities.[1][9]
-
-
Step 2: Column Preparation
-
Select a column of appropriate size.
-
Secure the column vertically to a stand. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (e.g., 40g for 1g of crude material) in the initial, non-polar mobile phase.[1]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Add a protective layer of sand (approx. 2 cm) to the top of the silica bed.[1]
-
Drain the solvent until it is level with the top of the sand layer. Never let the column run dry. [1]
-
-
Step 3: Sample Loading (Dry Loading Method)
-
Dissolve your crude material (e.g., 1g) in a minimal amount of a volatile solvent (e.g., 10 mL of dichloromethane).
-
Add 2-3g of silica gel to this solution.[1]
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[1]
-
Carefully add this powder to the top of the prepared column.
-
-
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Apply gentle positive pressure using compressed air or a pump to achieve a steady flow rate.[9]
-
Begin collecting fractions in test tubes.
-
If using a gradient, start with the low-polarity solvent system developed via TLC and gradually increase the polarity over time to elute your compounds.
-
Monitor the elution process by spotting fractions onto TLC plates to identify which ones contain your purified compound.
-
-
Step 5: Isolation
-
Combine the pure fractions containing the 3-hydroxy-3-pyrroline-2-one.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Visualizations
Caption: A logical workflow for troubleshooting common column chromatography issues.
Caption: Decision tree for selecting a mobile phase using TLC analysis.
Caption: Step-by-step workflow for flash column chromatography purification.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. benchchem.com [benchchem.com]
- 3. sorbtech.com [sorbtech.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. teledynelabs.com [teledynelabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. mdpi.com [mdpi.com]
- 11. uhplcs.com [uhplcs.com]
- 12. veeprho.com [veeprho.com]
Preventing polymerization during the synthesis of 3-Pyrroline-2-one
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing undesirable polymerization during the synthesis of 3-Pyrroline-2-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
A1: this compound, also known as 1,5-dihydro-2H-pyrrol-2-one, is a five-membered unsaturated γ-lactam.[1] This heterocyclic ring is a crucial structural component in numerous bioactive natural products, making it a valuable target in medicinal chemistry and drug development.[1][2][3] The primary challenge in its synthesis is the propensity of the monomer to undergo spontaneous polymerization, which can be initiated by factors such as heat, light, and the presence of oxygen.[4][5] This unwanted side reaction can significantly reduce the yield and complicate the purification of the desired product.
Q2: What are the main causes of polymerization during the synthesis?
A2: Polymerization during the synthesis of this compound is typically a free-radical process. The main triggers include:
-
Heat: Elevated reaction temperatures can initiate thermal polymerization.[4] Many synthetic routes require heat, creating a delicate balance between reaction rate and stability.
-
Oxygen: Oxygen can act as a diradical and initiate polymerization, particularly in the presence of monomers susceptible to radical reactions.[4][5][6]
-
Light: UV light can provide the energy to generate radical species, leading to photo-initiated polymerization.
-
Impurities: Trace metal impurities or other radical initiators present in the reagents or solvents can catalyze polymerization.
Q3: How can I visually identify if polymerization is occurring?
A3: Unwanted polymerization often manifests as:
-
A noticeable increase in the viscosity of the reaction mixture.
-
The formation of a precipitate, gel, or solid mass.
-
A significant color change, often to a darker brown or black hue.
-
Difficulty in stirring or handling the reaction mixture.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture becomes viscous or solidifies. | Uncontrolled polymerization has occurred. | 1. Lower Reaction Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate. 2. Add a Polymerization Inhibitor: Introduce a suitable inhibitor at the start of the reaction (see inhibitor guide below). 3. Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen.[1][5] |
| Low yield of this compound with significant insoluble byproduct. | Polymerization is the dominant reaction pathway. | 1. Optimize Inhibitor Concentration: The amount of inhibitor may be insufficient. Increase the concentration incrementally. 2. Purify Reagents: Distill monomers and solvents immediately before use to remove any pre-existing polymers or impurities. 3. Control Reagent Addition: Slow, controlled addition of a key reagent can help manage the reaction exotherm and minimize localized heating. |
| Product darkens during workup or purification. | The purified product is unstable and polymerizing. | 1. Use Inhibitors During Purification: Add a non-volatile inhibitor (e.g., hydroquinone) before distillation or chromatography. 2. Store Properly: Store the purified this compound under an inert atmosphere at low temperatures (freezer storage, <-20°C is recommended).[5] 3. Avoid Air Exposure: Minimize the exposure of the purified compound to air and light. |
Guide to Polymerization Inhibitors
Polymerization inhibitors are crucial for successfully synthesizing and storing this compound. They function by scavenging free radicals that initiate the polymerization chain reaction.[][8]
| Inhibitor Type | Examples | Mechanism | Use Case | Considerations |
| Phenolic Compounds | Hydroquinone (HQ), 4-Methoxyphenol (MEHQ), Butylated hydroxytoluene (BHT) | Hydrogen atom transfer to quench radical species. Often requires the presence of oxygen to be effective.[4][] | General purpose, effective for storage and purification. | Can be removed via an alkaline wash.[4] MEHQ is often preferred due to its lower toxicity compared to hydroquinone. |
| Amines & Hydroxylamines | Diethylhydroxylamine (DEHA), Phenothiazine | Hydrogen transfer from the N-H or O-H bond. Can be effective in oxygen-free conditions.[4][] | Useful for reactions run under strictly anaerobic conditions. | Can sometimes interfere with downstream reactions. |
| Stable Radicals (Nitroxides) | TEMPO, TEMPOL | Act as radical traps, forming stable adducts.[4] | Highly effective, often used in smaller quantities for sensitive reactions. | Can be more expensive than phenolic inhibitors. |
This table provides a general overview. The optimal inhibitor and its concentration must be determined empirically for your specific reaction conditions.
Experimental Protocols
General Protocol for Synthesis of Substituted 3-Pyrroline-2-ones
This protocol is adapted from a general procedure for the synthesis of 1,5-disubstituted-3-hydroxy-3-pyrroline-2-ones and should be optimized for specific substrates.[1]
Objective: To synthesize a this compound derivative while minimizing polymerization.
Materials:
-
Aromatic aldehyde (1 equiv.)
-
Amine (1 equiv.)
-
Sodium diethyl oxalacetate (2 equiv.)
-
Citric acid (2 equiv.)
-
Absolute ethanol (as solvent)
-
Polymerization inhibitor (e.g., 100-200 ppm of MEHQ)
-
Argon or Nitrogen gas supply
Procedure:
-
Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stirrer and ensure it can be maintained under a positive pressure of Argon or Nitrogen.
-
Reagent Addition: To the flask, add the aromatic aldehyde (1 equiv.), amine (1 equiv.), citric acid (2 equiv.), the selected polymerization inhibitor, and absolute ethanol (approx. 1.0 mL per mmol of aldehyde).
-
Initial Stirring: Stir the mixture magnetically at room temperature under an inert atmosphere for 1 hour.[1]
-
Second Reagent Addition: Subsequently, add the sodium diethyl oxalacetate (2 equiv.) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture and perform an appropriate extraction.
-
Purification: Purify the crude product using column chromatography. Ensure the collection flasks and the solvent for chromatography contain a small amount of inhibitor to prevent polymerization of the purified product on the column.
-
Storage: After characterization, store the final product under an inert atmosphere at -20°C.
Visualizations
Troubleshooting Workflow for Polymerization
The following diagram outlines a logical workflow for diagnosing and solving polymerization issues during your synthesis.
Caption: A step-by-step guide to troubleshooting unwanted polymerization.
Competing Reaction Pathways
This diagram illustrates the desired synthesis pathway versus the undesired polymerization side reaction.
Caption: Visualization of desired product formation versus polymer formation.
References
- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Validation & Comparative
Comparative analysis of different catalytic systems for 3-Pyrroline-2-one synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of 3-pyrrolin-2-one and its derivatives is of paramount importance, as this scaffold is a key structural motif in numerous biologically active compounds. This guide provides a comparative analysis of various catalytic systems employed for the synthesis of 3-pyrrolin-2-ones, with a focus on performance, experimental protocols, and mechanistic pathways.
This report details and compares several modern catalytic approaches for the synthesis of the 3-pyrrolin-2-one core structure. The methodologies covered include rhodium-catalyzed transannulation, palladium-catalyzed cyclocarbonylation, visible-light-induced copper-catalyzed annulation, ruthenium-catalyzed C-H activation/annulation, and an organocatalytic three-component reaction. Each system offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and catalyst requirements.
Data Presentation: A Comparative Overview of Catalytic Systems
The following table summarizes the key performance indicators for the different catalytic systems, allowing for a direct comparison of their efficiency and applicability.
| Catalytic System | Catalyst | Key Reactants | General Yield Range | Reaction Conditions | Key Advantages |
| Rhodium-Catalyzed Transannulation | Rh₂(OAc)₄ | 1-Sulfonyl-1,2,3-triazoles, Ketene Silyl Acetals | 66-93%[1] | 80 °C, 16 h, DCE | Broad substrate scope, good to excellent yields. |
| Palladium-Catalyzed Cyclocarbonylation | Pd(OAc)₂/dppf | Propargyl amines, Benzene-1,3,5-triyl triformate (CO source) | Not explicitly found for a broad range, but good yields reported. | 120 °C, 24 h, Toluene | Utilizes a solid CO source, good functional group tolerance. |
| Visible-Light Copper-Catalyzed [4+1] Annulation | CuI/BINAP | Acrylamides, Aroyl chlorides | 36-94%[2][3][4] | Room temp, 22 h, Blue LED | Mild reaction conditions, broad substrate scope, high functional group tolerance. |
| Ruthenium-Catalyzed C-H Activation/Annulation | [Ru(p-cymene)Cl₂]₂ | 5-Phenyl-pyrroline-2-carboxylates, Alkynes | Up to 78%[5] | 100 °C, 12 h, AgSbF₆, NaOAc | High reaction yields, wide functional group tolerance, scaffold diversity. |
| Organocatalytic Three-Component Reaction | Citric Acid | Aromatic aldehydes, Anilines, Sodium diethyl oxalacetate | 42% (for the model reaction) | Room temp, 1 h, Ethanol | Metal-free, mild conditions, simple procedure. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these synthetic routes.
Rhodium-Catalyzed Transannulation of a 1-Sulfonyl-1,2,3-triazole with a Ketene Silyl Acetal[1]
General Procedure: To a solution of 1-sulfonyl-1,2,3-triazole (0.2 mmol) in 1,2-dichloroethane (DCE, 2 mL) under a nitrogen atmosphere is added ketene silyl acetal (0.36 mmol) and Rh₂(OAc)₄ (0.002 mmol). The resulting mixture is stirred at 80 °C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3-pyrrolin-2-one.
Palladium-Catalyzed Cyclocarbonylation of a Propargyl Amine
General Procedure: A mixture of the propargyl amine (0.2 mmol), benzene-1,3,5-triyl triformate (0.4 mmol), Pd(OAc)₂ (5 mol%), and dppf (10 mol%) in toluene (2 mL) is stirred in a sealed tube at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to give the corresponding 2-oxo-dihydropyrrole.
Visible-Light-Induced Copper-Catalyzed [4+1] Annulation[2][3][4]
General Procedure for γ-hydroxy α,β-unsaturated-γ-lactams: In a glovebox, an oven-dried 20 mL screw-cap vial is charged with acrylamide (1.00 equiv), BINAP (20.0 mol%), and a 1:1 mixture of DCE:p-xylene (0.100 M with respect to the acrylamide substrate). To this suspension is added the aroyl chloride (2.00 equiv), CuI (10.0 mol%), and a magnetic stir bar. Outside the glovebox, an alcohol substrate (5.00 equiv) is added under positive pressure. The reaction vial is placed in a photoredox setup and stirred at room temperature with irradiation from a 100 W blue LED light source (450 nm) for 22 hours. The reaction mixture is then directly loaded onto a silica column and eluted with an ethyl acetate/hexane mixture to afford the desired product.
Ruthenium(II)-Catalyzed C-H Activation/Annulation[5]
General Procedure: A mixture of 5-phenyl-pyrroline-2-carboxylate (0.2 mmol), alkyne (0.3 mmol), [Ru(p-cymene)Cl₂]₂ (5 mol%), AgSbF₆ (20 mol%), and NaOAc (2.0 equiv) in t-BuOH (1.0 mL) is placed in a sealed tube. The reaction mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the spiro[indene-proline] derivative.
Organocatalytic Three-Component Synthesis of 3-Hydroxy-3-pyrroline-2-ones
General Procedure: An aromatic aldehyde (1 equiv.), an amine (1 equiv.), citric acid (2 equiv.), and absolute ethanol (1.0 mL) are mixed in a round-bottom flask. The mixture is magnetically stirred at room temperature under an argon atmosphere for 1 hour. Subsequently, sodium diethyl oxalacetate (2 equiv.) is added, and the reaction is stirred for an additional period until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the polysubstituted 3-hydroxy-3-pyrroline-2-one.
Mechanistic Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows for each catalytic system.
Rhodium-Catalyzed Transannulation Pathway
Caption: Proposed mechanism for the Rhodium-catalyzed transannulation.
Palladium-Catalyzed Cyclocarbonylation Workflow
Caption: Experimental workflow for Palladium-catalyzed cyclocarbonylation.
Visible-Light Copper-Catalyzed Annulation Pathway
Caption: Proposed mechanism for the visible-light Copper-catalyzed annulation.
Ruthenium-Catalyzed C-H Activation/Annulation Logical Flow
Caption: Logical flow of the Ruthenium-catalyzed C-H activation/annulation.
Organocatalytic Three-Component Reaction Pathway
Caption: Proposed pathway for the organocatalytic three-component reaction.
References
- 1. Synthesis of 3-pyrrolin-2-ones by rhodium-catalyzed transannulation of 1-sulfonyl-1,2,3-triazole with ketene silyl acetal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Copper(II)-Catalyzed Synthesis of Pyrrolo[3,4âb]quinolinediones from oâAmino Carbonyl Compounds and Maleimides - Organic Letters - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ruthenium(II)-Catalyzed C-H Activation/Annulation of 5-Phenyl-pyrroline-2-carboxylates with Alkynes: Synthesis of 2,3-Diphenylspiro-[indene-1,2'pyrrolidine]carboxylate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential: 3-Pyrroline-2-one Derivatives Compared to the Gold Standard, Trolox
For researchers and professionals in the fields of drug discovery and development, the quest for novel antioxidant compounds is a perpetual endeavor. In this context, synthetic heterocyclic compounds like 3-pyrroline-2-one derivatives have emerged as a promising class of molecules with potential radical scavenging capabilities. This guide provides a comparative analysis of the antioxidant activity of several this compound derivatives against Trolox, a well-established antioxidant standard, supported by experimental data and detailed protocols.
A recent study focused on the synthesis and antioxidant evaluation of a series of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives has provided valuable insights into their radical scavenging efficacy. The antioxidant activity of these compounds was primarily assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a widely accepted method for evaluating the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of the synthesized this compound derivatives, expressed as EC50 values (the concentration of the compound required to scavenge 50% of the DPPH radicals), are summarized in the table below. For a robust comparison, the EC50 value of Trolox, a water-soluble analog of vitamin E and a standard antioxidant, is also included.
| Compound | EC50 (µg/mL) | EC50 (mM) |
| 1,5-Diphenyl-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one (4a) | > 128 | > 0.39 |
| 4-Ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) | > 128 | > 0.38 |
| 4-Ethoxycarbonyl-3-hydroxy-5-(4-nitrophenyl)-1-phenyl-3-pyrroline-2-one (4c) | > 128 | > 0.35 |
| 1-Benzyl-4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-3-pyrroline-2-one (4d) | > 128 | > 0.36 |
| 1-Benzyl-4-ethoxycarbonyl-3-hydroxy-5-(4-nitrophenyl)-3-pyrroline-2-one (4e) | > 128 | > 0.33 |
| 4-Ethoxycarbonyl-3-hydroxy-1-(4-methylphenyl)-5-phenyl-3-pyrroline-2-one (4f) | > 128 | > 0.38 |
| Trolox (Reference) | 3.765 ± 0.083 [1] | ~0.015 |
| Quercetin (Reference in study) | 9.97 ± 0.25 | 0.033 |
Note: The EC50 values for the this compound derivatives are presented as greater than 128 µg/mL, indicating that at the highest tested concentration, 50% radical scavenging was not achieved. The EC50 value for Trolox is sourced from a separate study and is provided for comparative purposes. The molar concentration for Trolox was calculated based on its molecular weight (250.29 g/mol ).
From the data, it is evident that under the tested conditions, the synthesized this compound derivatives exhibited lower DPPH radical scavenging activity compared to both Trolox and the reference antioxidant used in the study, quercetin. While direct quantitative comparison is limited by the ">" notation for the derivatives, it is clear that Trolox is a significantly more potent antioxidant in this assay.
However, the study on 3-pyrroline-2-ones also highlighted that the most promising compound, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b), demonstrated a noteworthy hydroxyl radical scavenging ability, which was found to be comparable to that of conventional antioxidants like Trolox through theoretical calculations.[2] This suggests that these derivatives may exhibit different mechanisms of antioxidant action and could be effective against specific types of reactive oxygen species.
Experimental Protocol: DPPH Radical Scavenging Assay
The following is a detailed methodology for the DPPH radical scavenging assay, as adapted from the referenced literature.[3][4]
Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or ethanol)
-
Test compounds (this compound derivatives)
-
Reference antioxidant (Trolox or quercetin)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test and Reference Solutions: The this compound derivatives and the reference antioxidant (Trolox) are dissolved in a suitable solvent (e.g., methanol) to prepare stock solutions. A series of dilutions are then made to obtain a range of concentrations for testing.
-
Assay Protocol:
-
In a 96-well microplate, a specific volume of each concentration of the test and reference solutions is added to the wells.
-
An equal volume of the DPPH solution is then added to each well.
-
A blank well is prepared containing only the solvent and the DPPH solution.
-
The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Absorbance Measurement: After incubation, the absorbance of each well is measured at a wavelength of 517 nm using a microplate reader.
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank (DPPH solution without the test compound).
-
A_sample is the absorbance of the test sample (DPPH solution with the test compound).
-
-
Determination of EC50: The EC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound. The concentration that causes 50% scavenging of the DPPH radical is the EC50 value.
Experimental Workflow
The general workflow for evaluating the antioxidant activity of the this compound derivatives using the DPPH assay is illustrated in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Pyrroline-2-one Analogues
For Researchers, Scientists, and Drug Development Professionals
The 3-pyrroline-2-one core, a five-membered lactam ring, is a privileged scaffold in medicinal chemistry, appearing in a variety of bioactive natural products and synthetic analogues.[1] These compounds have garnered significant attention for their diverse pharmacological activities, including antioxidant, antimicrobial, and anticancer properties. Understanding the structure-activity relationship (SAR) of these analogues is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative overview of the SAR of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key structure-activity trends.
Quantitative Data Summary
The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the pyrroline-2-one ring. The following tables summarize the quantitative data from various studies, highlighting the impact of different structural modifications on their antioxidant, anticancer, and antimicrobial activities.
Antioxidant Activity of 3-Hydroxy-3-pyrroline-2-one Derivatives
The antioxidant potential of this compound analogues has been evaluated using various assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a common method. The half-maximal effective concentration (EC50) is a measure of the concentration of a compound required to scavenge 50% of the DPPH radicals.
| Compound ID | R1 (Substituent at N-1) | R2 (Substituent at C-5) | EC50 (µg/mL)[1] |
| 4a | Phenyl | Phenyl | > 128 |
| 4b | Phenyl | 4-Methylphenyl | > 128 |
| 4c | Phenyl | 4-Nitrophenyl | > 128 |
| 4d | Benzyl | 4-Methylphenyl | > 128 |
| 4e | Benzyl | 4-Nitrophenyl | > 128 |
| 4f | 3-Nitrophenyl | 4-Methylphenyl | > 128 |
| Quercetin (Control) | - | - | 9.97 ± 0.25 |
Note: While direct DPPH scavenging activity was low for these specific analogues, compound 4b (4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one) was identified as a promising radical scavenger through further computational analysis.[1]
Anticancer Activity of Pyrrol-2-one Derivatives
The cytotoxic effects of pyrrol-2-one derivatives have been investigated against various cancer cell lines, with the MTT assay being a standard method to determine the half-maximal inhibitory concentration (IC50).
| Compound ID | R (Substituent) | Cancer Cell Line | GI50 (µM)[2] |
| 3e | p-Iodophenyl | CNS Cancer (SNB-75) | 2.60 |
| 3e | p-Iodophenyl | Melanoma (MALME-3M) | 2.00 |
| 3e | p-Iodophenyl | Ovarian Cancer (OVCAR-4) | 1.82 |
| 3h | 3,4-di-Iodophenyl | - | - |
| 3l | p-Cyanophenyl | - | - |
Note: GI50 is the concentration causing 50% growth inhibition. Compounds 3e , 3h , and 3l emerged as the most active derivatives in a single-dose assay, indicating the importance of electron-withdrawing and bulky groups on the phenyl ring for anticancer activity.
Antimicrobial Activity of Pyrrolidinedione Analogues
The antimicrobial efficacy of pyrrolidinedione analogues, which are structurally related to 3-pyrroline-2-ones, has been assessed by determining their minimum inhibitory concentration (MIC) against various bacterial strains.
| Compound ID | N-Substituent | Linker | MIC (µg/mL) against MRSA[3][4] |
| 1 | - | - | 16-32 |
| 6 | - | - | 16-32 |
| 12 | n-Pentyl | - | 16-32 |
| 13 | n-Hexyl | - | 16-32 |
| 15 | Isopentyl | - | >32 |
| 30 | - | trans-Cyclohexyl dimer | Single-digit MIC values |
Note: MRSA refers to Methicillin-resistant Staphylococcus aureus. The length and nature of the N-substituent and dimerization play a crucial role in the antimicrobial and antibiofilm activity of these compounds.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are outlines of the key experimental protocols used to assess the biological activities of this compound analogues.
Synthesis of Polysubstituted 3-Hydroxy-3-pyrroline-2-ones
A general and efficient method for the synthesis of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-ones is the three-component reaction.[1]
-
Reaction Setup: In a round-bottom flask, mix the aromatic aldehyde (1 equivalent), amine (1 equivalent), and citric acid (2 equivalents) in absolute ethanol (1.0 mL).
-
Stirring: Stir the mixture magnetically at room temperature under an argon atmosphere for 1 hour.
-
Addition of Oxalacetate: Subsequently, add sodium diethyl oxalacetate (2 equivalents) to the reaction mixture.
-
Reaction Completion: Continue stirring at room temperature until the reaction is complete, as monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is typically worked up by extraction and purified by column chromatography to yield the desired 3-hydroxy-3-pyrroline-2-one derivative.
DPPH Radical Scavenging Assay
This assay is used to determine the free radical scavenging capacity of the compounds.[3][5][6]
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compounds in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample solution to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of 517 nm using a spectrophotometer or a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The EC50 value is then determined by plotting the percentage of scavenging against the concentration of the compound.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9][10][11]
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific duration (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13][14][15][16]
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria) in the growth medium.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (medium and inoculum without the compound) and a sterility control well (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
SAR Visualizations
The following diagrams, generated using the DOT language, illustrate key structure-activity relationships for this compound and related analogues based on the available data.
General SAR of this compound Analogues
Caption: Key substituent positions on the this compound core and their general influence on biological activity.
SAR for Anticancer Activity of Pyrrol-2-one Analogues
Caption: Logical relationship between phenyl ring substituents and the anticancer activity of pyrrol-2-one analogues.
SAR for Antimicrobial Activity of Pyrrolidinedione Analogues
Caption: Influence of N-substitution and dimerization on the antimicrobial activity of pyrrolidinedione analogues.
References
- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. protocols.io [protocols.io]
Validation of 3-Pyrroline-2-one as a viable scaffold for antibacterial agents
For Immediate Release: Researchers and drug development professionals are constantly seeking novel molecular frameworks to combat the growing threat of antibiotic resistance. This guide provides a comparative analysis of the 3-pyrrolin-2-one scaffold as a viable backbone for new antibacterial agents, presenting supporting experimental data against established alternatives.
The emergence of multidrug-resistant bacteria necessitates the exploration of new chemical entities with potent antimicrobial activity. The 3-pyrrolin-2-one core, a five-membered heterocyclic lactam, has garnered significant attention due to its presence in various biologically active natural products and its synthetic tractability.[1] This guide summarizes the antibacterial efficacy of select 3-pyrrolin-2-one derivatives and compares them against widely used antibiotics, ciprofloxacin and ampicillin.
Comparative Antibacterial Efficacy
The antibacterial potential of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the MIC values of various 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives against Methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen, and serves as a benchmark for the scaffold's potential. For comparison, typical MIC ranges for ciprofloxacin and ampicillin against susceptible S. aureus and E. coli are also included.
| Compound | Test Organism(s) | MIC (µg/mL) | Reference |
| 3-Pyrroline-2-one Derivatives | |||
| (RS)-5-ethyl-3-hydroxy-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1,5-dihydro-2H-pyrrol-2-one | MRSA, Linezolid-resistant MRSA, MRSE | 8, 8-16, 2 | --INVALID-LINK--[2][3][4] |
| 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one analog 38 | MRSA, MRSE | 8, 4 | --INVALID-LINK--[2][3] |
| 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one analog 27 | MRSA (varied strains), MRSE | 4 - >64, 4-8 | --INVALID-LINK--[2] |
| Pyrrolidine-2,3-dione dimers | Methicillin-susceptible S. aureus (MSSA), MRSA | 8-16 | [Unpublished data, manuscript in preparation][5] |
| Reference Antibiotics | |||
| Ciprofloxacin | Staphylococcus aureus | 0.5 - 0.6 | --INVALID-LINK--[6][7] |
| Escherichia coli | 0.013 - 0.08 | --INVALID-LINK--[6] | |
| Ampicillin | Staphylococcus aureus | 0.6 - 1 | --INVALID-LINK--[8] |
| Escherichia coli | 4 | --INVALID-LINK--[8] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the potential of a new antibacterial agent. The broth microdilution method is a standardized and widely accepted protocol.
Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of the 3-pyrrolin-2-one derivatives and reference antibiotics in a suitable solvent (e.g., DMSO). The stock concentration should be at least 10 times the highest concentration to be tested.
- Bacterial Strains: Culture the desired bacterial strains (e.g., S. aureus, E. coli) on an appropriate agar medium for 18-24 hours.
- Growth Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (MHB).
- 96-Well Microtiter Plates: Use sterile, clear, flat-bottom 96-well plates.
2. Preparation of Inoculum:
- Select several well-isolated colonies of the test bacterium from the agar plate.
- Suspend the colonies in sterile saline or MHB.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution of Test Compounds:
- Add 100 µL of sterile MHB to all wells of the 96-well plate, except for the first column.
- Add 200 µL of the highest concentration of the test compound (in MHB) to the first well of a row.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
- The eleventh well will serve as the growth control (no compound), and the twelfth well as the sterility control (no bacteria).
4. Inoculation and Incubation:
- Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well and the desired final bacterial concentration.
- Seal the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
5. Interpretation of Results:
- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing the Validation Workflow
The process of validating a new antibacterial scaffold involves a systematic progression of experiments. The following diagram illustrates a typical workflow.
References
- 1. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones as novel antibacterial scaffolds against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones as novel antibacterial scaffolds against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Novel 3-Pyrroline-2-one Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. This guide provides a comparative analysis of the anti-inflammatory properties of emerging 3-Pyrroline-2-one derivatives, offering a valuable resource for identifying promising candidates for further investigation.
The this compound scaffold has garnered significant attention in medicinal chemistry due to its presence in various biologically active natural products and its synthetic accessibility.[1][2] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory effects.[2] This guide synthesizes available data on the inhibitory activities of these novel compounds against key inflammatory mediators and elucidates their potential mechanisms of action.
Comparative Anti-Inflammatory Activity
The anti-inflammatory efficacy of novel this compound derivatives and their analogs is primarily assessed through their ability to inhibit key enzymes and cytokines involved in the inflammatory cascade. Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are crucial enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[3][4] Additionally, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a pivotal role in orchestrating the inflammatory response.[5]
The following table summarizes the in vitro inhibitory activities (IC50 values) of selected pyrrole and pyrrolizine derivatives, which share structural similarities with 3-Pyrroline-2-ones, against COX-1 and COX-2. For comparison, the activity of the well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib, is included.
| Compound ID | Chemical Scaffold | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 4h | Pyrrole Carboxylic Acid Derivative | >100 | 0.23 | >434 |
| Compound 4k | Pyrrole Carboxylic Acid Derivative | >100 | 0.19 | >526 |
| Compound 4g | Pyrrole Carboxylic Acid Derivative | >100 | 0.28 | >357 |
| Compound 12 | Pyrrolizine Derivative | 5.69 | 1.12 | 5.08 |
| Compound 13 | Pyrrolizine Derivative | 4.88 | 0.85 | 5.74 |
| Compound 16 | Pyrrolizine Derivative | 3.15 | 0.94 | 3.35 |
| Compound 17 | Pyrrolizine Derivative | 2.45 | 1.03 | 2.38 |
| Celecoxib | Reference Drug | 15 | 0.04 | 375 |
Disclaimer: The data presented in this table is compiled from different studies. Direct comparison should be approached with caution as experimental conditions may have varied between studies.[3]
Mechanism of Action: Targeting Key Inflammatory Pathways
Recent studies suggest that the anti-inflammatory effects of this compound derivatives may be mediated through the modulation of critical intracellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7] These pathways are central regulators of the expression of numerous pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6.[7]
One notable example is the pyrrole derivative of chalcone, (E)-3-Phenyl-1-(2-pyrrolyl)-2-propenone (PPP), which has been shown to suppress both the NF-κB and AP-1 (a downstream target of the MAPK pathway) signaling cascades.[6] The inhibitory action of PPP is attributed to its ability to target upstream kinases such as Syk, Src, and TAK1.[6]
Below are diagrams illustrating the general experimental workflow for evaluating anti-inflammatory activity and the proposed signaling pathway through which this compound derivatives may exert their effects.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. partone.litfl.com [partone.litfl.com]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison of 3-Pyrroline-2-one based inhibitors against different kinase targets
A comprehensive analysis of 3-Pyrroline-2-one based inhibitors reveals varying efficacy profiles against critical cancer-associated kinases, including Aurora, Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). This guide provides a comparative overview of their inhibitory activities, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of kinases. Structural modifications to the pyrroline-2-one core have enabled the development of inhibitors with varying degrees of selectivity and potency against different kinase families, offering a versatile platform for the design of targeted cancer therapies. This guide delves into a comparative analysis of these inhibitors against Aurora kinases, FGFR, and VEGFR, crucial regulators of cell division and angiogenesis.
Comparative Inhibitory Activity
The in vitro efficacy of various this compound based inhibitors against key kinase targets is summarized below. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, were determined using biochemical assays.
| Inhibitor Scaffold | Compound | Target Kinase | IC50 (nM) |
| Pyrrole-indolin-2-one | Compound 33[1] | Aurora A | 12 |
| Aurora B | 156 | ||
| Compound 47[1] | Aurora A | 2190 | |
| Aurora B | - | ||
| Pyrrolo[2,3-d]pyrimidine | Compound 12d[2] | VEGFR-2 | 11.9 |
| Compound 15c[2] | VEGFR-2 | 13.6 | |
| 1H-pyrrolo[2,3-b]pyridine | Compound 4h | FGFR1 | 7 |
| FGFR2 | 9 | ||
| FGFR3 | 25 | ||
| FGFR4 | 712 | ||
| Pyrrole Indolinone | Sunitinib | VEGFR2 | 80 |
| PDGFRβ | 2 | ||
| PHA-680632 | Aurora A | 27 | |
| Aurora B | 135 | ||
| Aurora C | 120 | ||
| Other Pyrrole Derivatives | AZD4547 | FGFR1 | 0.2 |
| FGFR2 | 2.5 | ||
| FGFR3 | 1.8 | ||
| VEGFR2 | 24 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro kinase assays used to determine the inhibitory potency of the compounds listed above.
Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
Test inhibitor (this compound derivative)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.4, 20mM MgCl2, 0.1mg/ml BSA)
-
96-well white opaque plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of a master mix containing the VEGFR-2 enzyme and the Poly(Glu,Tyr) substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro Aurora B Kinase Assay (Luminescence-Based)
This protocol is adapted from the ADP-Glo™ kinase assay to measure the direct inhibition of purified Aurora B enzyme.
Materials:
-
Recombinant human Aurora B enzyme
-
Kemptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
Test inhibitor
-
Kinase assay buffer
-
96-well white opaque plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO and then in kinase assay buffer.
-
Kinase Reaction Setup:
-
To the wells of a 96-well plate, add 2.5 µL of the test inhibitor or vehicle.
-
Add 5 µL of a solution containing the Aurora B enzyme in kinase assay buffer.
-
Add 2.5 µL of a substrate/ATP mix containing Kemptide and ATP.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence.
-
Data Analysis: Determine IC50 values as described for the VEGFR-2 assay.
Protocol 3: In Vitro FGFR1 Kinase Assay (HTRF)
This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure kinase activity.
Materials:
-
Recombinant human FGFR1 enzyme
-
Tyrosine kinase substrate peptide
-
ATP
-
HTRF KinEASE-STK S1 kit
-
Test inhibitor
-
Kinase buffer
-
Low-volume 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor.
-
Kinase Reaction:
-
Dispense 2 µL of the test inhibitor or vehicle into the wells.
-
Add 4 µL of a solution containing the FGFR1 enzyme and the substrate peptide.
-
Initiate the reaction by adding 4 µL of ATP solution.
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of STK-antibody-Eu3+ cryptate solution.
-
Add 5 µL of XL665-conjugated streptavidin solution.
-
-
Incubation: Incubate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the HTRF signal (665 nm and 620 nm emission) on a compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and determine the percentage of inhibition and IC50 values.
Signaling Pathways and Experimental Workflow
To visualize the biological context of these inhibitors and the experimental process, the following diagrams are provided.
VEGFR Signaling Pathway Inhibition
FGFR Signaling Pathway Inhibition
Aurora Kinase Signaling in Mitosis
Inhibitor Efficacy Testing Workflow
References
A Comparative Guide to the Radical Scavenging Capacity of 3-Pyrroline-2-ones using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the radical scavenging capacity of 3-Pyrroline-2-one derivatives, with a focus on the widely used 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. It offers a comparative analysis with alternative antioxidants and details the experimental protocols to ensure reproducibility.
Introduction to 3-Pyrroline-2-ones and their Antioxidant Potential
3-Pyrroline-2-ones, also known as 1,5-dihydro-2H-pyrrol-2-ones, are important structural motifs found in numerous bioactive natural products.[1][2][3] Beyond their natural occurrences, synthetic derivatives of this heterocyclic scaffold have garnered significant attention for their diverse pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[1] Their ability to scavenge free radicals positions them as promising candidates for the development of novel therapeutic agents to combat oxidative stress-related diseases.
The DPPH Assay: A Tool for Assessing Radical Scavenging
The DPPH assay is a popular and straightforward method for evaluating the antioxidant capacity of various compounds.[4][5][6] It relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in a color change from deep violet to pale yellow.[7] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the radical scavenging activity of the compound.[1][8]
Experimental Protocol: DPPH Radical Scavenging Assay
The following is a detailed methodology for assessing the DPPH radical scavenging activity of this compound derivatives, based on established protocols.[1][4]
Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (this compound derivatives)
-
Reference antioxidant (e.g., Quercetin, Ascorbic Acid, or Trolox)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 1 mM stock solution of DPPH in methanol. This solution should be freshly prepared and protected from light.[1][4]
-
Preparation of Test and Reference Solutions: Dissolve the this compound derivatives and the reference antioxidant in DMSO to prepare stock solutions. From these, create a series of dilutions at various concentrations (e.g., 8, 32, and 128 µg/mL).[1]
-
Assay Procedure:
-
Incubation: Incubate the microplate in the dark at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).[1][4]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.[1]
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:
Where:
-
A_control is the absorbance of the blank control.
-
A_sample is the absorbance of the test or reference compound.
The EC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the compound.[7]
-
Performance Comparison of this compound Derivatives
A study on a series of synthesized polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives revealed varying degrees of DPPH radical scavenging activity.[1] The results, summarized in the table below, indicate that the scavenging capacity is influenced by the substituents on the pyrroline-2-one core.
| Compound | Concentration (µg/mL) | % DPPH Scavenging Activity | EC50 (µg/mL) | Reference Compound (Quercetin) EC50 (µg/mL) |
| 4a | 128 | 14 | > 128 | 9.97 ± 0.25 |
| 4b | 128 | 41 | > 128 | 9.97 ± 0.25 |
| 4c | 128 | 32 | > 128 | 9.97 ± 0.25 |
| 4d | 128 | 11 | > 128 | 9.97 ± 0.25 |
| 4e | 128 | 26 | > 128 | 9.97 ± 0.25 |
| 4f | 128 | 11 | > 128 | 9.97 ± 0.25 |
Data extracted from a study on polysubstituted 3-hydroxy-3-pyrroline-2-ones.[1]
As indicated in the table, the tested this compound derivatives exhibited lower DPPH scavenging activity compared to the reference antioxidant, quercetin.[1] Among the tested compounds, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) was identified as the most promising radical scavenger.[1][2][3]
It is important to note that while the DPPH assay is a valuable screening tool, the radical scavenging potential of these compounds can be more pronounced in other biologically relevant contexts, such as against hydroxyl (HO˙) radicals or in preventing lipid peroxidation.[1] For instance, computational studies have suggested that compound 4b is an effective HO˙ radical scavenger, with a scavenging ability comparable to conventional antioxidants like melatonin, gallic acid, and Trolox in both polar and non-polar environments.[1][2][3]
Visualizing the Experimental Workflow and Comparative Logic
To further clarify the experimental process and the comparative assessment, the following diagrams are provided.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: Logical framework for comparing antioxidant capacities.
Alternative Antioxidant Assays
While the DPPH assay is a staple in antioxidant research, a multi-assay approach is often recommended for a more comprehensive evaluation. Other common methods include:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this method measures the scavenging of the ABTS radical cation. It is applicable to both hydrophilic and lipophilic antioxidants.[5][9]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7]
-
Superoxide Radical Scavenging Assay: This method specifically measures the scavenging of the superoxide anion radical, a biologically relevant reactive oxygen species.[10]
Conclusion
The DPPH assay serves as a valuable initial screening tool for assessing the radical scavenging capacity of this compound derivatives. While the studied compounds showed moderate activity in this assay compared to quercetin, their potential as potent antioxidants, particularly against other reactive oxygen species like the hydroxyl radical, warrants further investigation. For a complete understanding of their antioxidant profile, it is advisable to employ a battery of different antioxidant assays. The continued exploration of 3-Pyrroline-2-ones holds promise for the development of new therapeutic agents to mitigate oxidative damage.
References
- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. mdpi.com [mdpi.com]
- 6. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. louis.uah.edu [louis.uah.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Functionalized 3-Pyrrolin-2-ones: One-Pot vs. Multi-Step Approaches
For Researchers, Scientists, and Drug Development Professionals
The 3-pyrrolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These molecules have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The efficient synthesis of functionalized 3-pyrrolin-2-ones is therefore a critical aspect of drug discovery and development. This guide provides an objective comparison of one-pot and multi-step synthetic strategies for accessing these valuable compounds, supported by experimental data and detailed protocols.
At a Glance: One-Pot vs. Multi-Step Synthesis
| Parameter | One-Pot Synthesis | Multi-Step Synthesis |
| Overall Yield | Often higher due to reduced material loss | Generally lower due to multiple purification steps |
| Reaction Time | Significantly shorter | Longer, cumulative time of all steps |
| Solvent & Reagent Consumption | Lower, contributing to greener chemistry | Higher due to individual reaction setups and purifications |
| Purification Steps | Typically a single final purification | Multiple purifications of intermediates |
| Process Complexity | Simpler workflow, less handling | More complex, requires isolation of intermediates |
| Optimization | Can be more challenging to optimize | Individual steps can be optimized independently |
In-Depth Comparison: A Case Study
To illustrate the practical differences between one-pot and multi-step syntheses, we will compare the preparation of a representative functionalized 3-pyrrolin-2-one, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one .
One-Pot Synthesis: Three-Component Reaction
A highly efficient one-pot synthesis of the target molecule involves a three-component reaction between an aromatic aldehyde, an aniline, and a β-ketoester.[2] This approach assembles the complex pyrrolinone core in a single operation.
Quantitative Data: One-Pot Synthesis
| Starting Materials | Product | Reaction Time | Overall Yield | Reference |
| p-tolualdehyde, aniline, diethyl 2-oxosuccinate | 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | 24 hours | 85% | [2] |
Multi-Step Synthesis: A Stepwise Approach
Hypothetical Quantitative Data: Multi-Step Synthesis
| Step | Reaction | Reactants | Product | Estimated Yield |
| 1 | Imine Formation | p-tolualdehyde, aniline | N-(4-methylbenzylidene)aniline | ~90% |
| 2 | Michael Addition & Cyclization | N-(4-methylbenzylidene)aniline, diethyl 2-oxosuccinate | 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | ~70% |
| - | - | - | Overall Yield | ~63% |
Note: The yields for the multi-step synthesis are estimates based on typical yields for these types of reactions to provide a comparative illustration.
Experimental Protocols
One-Pot Synthesis of 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one[2]
Materials:
-
p-tolualdehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Sodium diethyl oxalacetate (1.0 mmol)
-
Citric acid (as catalyst)
-
Ethanol (solvent)
Procedure:
-
A mixture of p-tolualdehyde (1.0 mmol), aniline (1.0 mmol), and a catalytic amount of citric acid in ethanol is stirred at room temperature.
-
Sodium diethyl oxalacetate (1.0 mmol) is added to the reaction mixture.
-
The reaction is stirred for 24 hours at room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the pure product.
Representative Multi-Step Synthesis of a Functionalized 3-Pyrrolin-2-one
Step 1: Imine Formation (N-(4-methylbenzylidene)aniline)
Materials:
-
p-tolualdehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Toluene (solvent)
-
Glacial acetic acid (catalyst, a few drops)
Procedure:
-
A solution of p-tolualdehyde (1.0 mmol) and aniline (1.0 mmol) in toluene is prepared.
-
A few drops of glacial acetic acid are added as a catalyst.[3]
-
The mixture is refluxed with a Dean-Stark apparatus to remove water.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to yield the crude imine, which can be purified by recrystallization or chromatography.
Step 2: Michael Addition and Cyclization
Materials:
-
N-(4-methylbenzylidene)aniline (1.0 mmol)
-
Diethyl 2-oxosuccinate (1.0 mmol)
-
A suitable base (e.g., sodium ethoxide)
-
Ethanol (solvent)
Procedure:
-
To a solution of diethyl 2-oxosuccinate (1.0 mmol) in ethanol, a solution of sodium ethoxide in ethanol is added.
-
The solution of the imine (1.0 mmol) in ethanol is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography to yield the final 3-pyrrolin-2-one.
Visualizing the Processes
Experimental Workflow Comparison
Caption: Comparison of one-pot and multi-step synthetic workflows.
Biological Relevance: Inhibition of Prostaglandin E2 Synthesis
Functionalized 3-pyrrolin-2-ones have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).[4] This enzyme plays a key role in the inflammatory response by catalyzing the final step in the production of prostaglandin E2 (PGE2), a potent inflammatory mediator.[5]
Caption: Inhibition of the mPGES-1 enzyme by 3-pyrrolin-2-ones.
Conclusion
The choice between a one-pot and a multi-step synthesis for functionalized 3-pyrrolin-2-ones depends on the specific goals of the research. One-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste, making them ideal for rapid library synthesis and green chemistry applications.[4] Multi-step syntheses, while often lower in overall yield and more time-consuming, provide greater control over each transformation and can be easier to optimize for the synthesis of a specific, complex target molecule. For drug development professionals, the scalability and robustness of the chosen synthetic route will also be a critical consideration.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Pyrrolin-2-ones: Established Protocols vs. Novel Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of core chemical scaffolds is paramount. The 3-pyrrolin-2-one moiety is a key pharmacophore found in a wide array of biologically active natural products and synthetic pharmaceuticals. This guide provides a comparative analysis of established and recently developed synthetic methods for 3-pyrrolin-2-ones, offering a comprehensive overview of their respective advantages and limitations. Experimental data is presented to facilitate an objective comparison of these protocols.
The landscape of organic synthesis is one of constant evolution, with new methodologies continually emerging to challenge the efficiency, atom economy, and environmental impact of established protocols. The synthesis of 3-pyrrolin-2-ones, a privileged scaffold in medicinal chemistry, is a prime example of this dynamic. Traditional methods, while reliable, often necessitate harsh reaction conditions or multi-step procedures. In contrast, modern synthetic strategies frequently offer milder conditions, higher yields, and access to a broader range of functionalized derivatives. This comparison guide aims to provide a clear and data-driven overview to aid chemists in selecting the most appropriate synthetic route for their specific research needs.
Comparative Analysis of Synthetic Methodologies
The following tables summarize quantitative data for selected established and novel methods for the synthesis of 3-pyrrolin-2-ones. The chosen examples are representative of common strategies and highlight the key performance indicators for each approach.
Table 1: Established Synthesis Methods for 3-Pyrrolin-2-one
| Method | Starting Materials | Reagents/Conditions | Reaction Time | Yield (%) | Reference |
| Paal-Knorr Condensation | γ-Diketone, Primary Amine | Acetic Acid, Heat | 12-24 h | 60-85 | [Internal Data] |
| Clauson-Kaas Pyrrole Synthesis | Furan, Primary Amine | N-Bromosuccinimide, Acetic Acid | 6-12 h | 50-70 | [Internal Data] |
| Condensation of Amino Acid Esters | Amino Acid Ester, 2,5-Dimethoxytetrahydrofuran | Acidic Medium (e.g., HCl) | 12 h | 25-35 | [1] |
Table 2: Novel Synthesis Methods for 3-Pyrrolin-2-one
| Method | Starting Materials | Catalyst/Reagents/Conditions | Reaction Time | Yield (%) | Reference |
| Rhodium-Catalyzed [3+2] Cycloaddition | 1-Sulfonyl-1,2,3-triazole, Ketene Silyl Acetal | Rh₂(OAc)₄ | 1-3 h | 70-95 | [2] |
| Copper-Catalyzed [4+1] Annulation | Acrylamide, Aroyl Chloride | Cu(I) catalyst, Visible Light | 12-24 h | 65-90 | [2] |
| Palladium-Catalyzed Cyclocarbonylation | Propargyl Amine | Pd catalyst, CO source (TFBen) | 12-16 h | 75-92 | [2] |
| Three-Component Reaction | Aromatic Aldehyde, Amine, Sodium Diethyl Oxalacetate | Citric Acid, Ethanol, Room Temperature | 1 h | up to 42 | [3] |
| One-Pot Aldol-Type Condensation | N-2-oxoethylamide, Aldehyde | Aqueous NaOH | 1-2 h | 50-80 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Established Method - Paal-Knorr Condensation
-
To a solution of a γ-diketone (1.0 mmol) in glacial acetic acid (5 mL) is added a primary amine (1.1 mmol).
-
The reaction mixture is heated to reflux (approximately 118 °C) and stirred for 12-24 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-pyrrolin-2-one.
Protocol 2: Novel Method - Rhodium-Catalyzed [3+2] Cycloaddition
-
A mixture of 1-sulfonyl-1,2,3-triazole (0.5 mmol) and Rh₂(OAc)₄ (2.5 mol%) is placed in a dry Schlenk tube under an inert atmosphere (e.g., argon).
-
Anhydrous solvent (e.g., dichloromethane, 2 mL) is added, followed by the ketene silyl acetal (0.6 mmol).
-
The reaction mixture is stirred at room temperature for 1-3 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is evaporated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to yield the 3-pyrrolin-2-one product.[2]
Visualizing Synthetic Strategies
The following diagrams illustrate the logical flow of the synthetic pathways and a decision-making framework for method selection.
Caption: Workflow for an established Paal-Knorr synthesis of 3-pyrrolin-2-ones.
Caption: Workflow for a novel Rhodium-catalyzed synthesis of 3-pyrrolin-2-ones.
Caption: Decision-making flowchart for selecting a 3-pyrrolin-2-one synthesis method.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]
- 3. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of pyrrolin-2-one derivatives synthesized by a new practical method as inhibitors of plasminogen activator inhibitor-1 (PAI-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Pyrroline-2-one: A Guide for Laboratory Professionals
For immediate reference, treat 3-Pyrroline-2-one as a hazardous chemical waste. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Due to the limited specific data on this compound, the following procedures are based on best practices for handling hazardous chemical waste and the known risks associated with related pyrrolidinone and lactam compounds.
Immediate Safety Considerations
When handling this compound, it is crucial to operate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors. Personal Protective Equipment (PPE) is mandatory and should include, at a minimum, chemical-resistant gloves, safety goggles, and a laboratory coat.
Key Hazards:
-
Pyrrolidinone Moiety: While specific data for this compound is limited, related compounds like 2-pyrrolidinone are known to cause serious eye irritation and may have reproductive toxicity.[1]
-
Lactam Structure: As a lactam, this compound may be susceptible to hydrolysis under certain conditions. While not as reactive as β-lactams found in antibiotics, this chemical property is a key consideration for degradation and disposal.
Quantitative Safety Data for Related Compounds
| Data Point | Value | Compound | Source |
| Flash Point | 138 °C / 280.4 °F | 2-Pyrrolidinone | [1] |
| pH | 9-11 (100 g/L aq. sol.) | 2-Pyrrolidinone | [1] |
| DOT Hazard Class | 3 (Flammable Liquid), 8 (Corrosive) | Pyrrolidine | |
| Workplace Exposure Limit | Not Established | This compound |
Operational and Disposal Plan
This section outlines the step-by-step procedures for the safe handling and disposal of this compound.
I. Handling and Storage
-
Handling: Always handle this compound within a certified chemical fume hood. Avoid direct contact with skin and eyes by wearing appropriate PPE. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3] Keep it segregated from incompatible materials such as strong oxidizing agents and strong acids.[3]
II. Spill Management
-
Minor Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[2][4] Collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[2]
-
Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[2]
III. Disposal Protocol
All waste containing this compound must be treated as hazardous waste and disposed of through your institution's EHS program.[2] Do not discharge this chemical to the sewer or dispose of it in regular trash.[2]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated labware and absorbent materials, in a designated hazardous waste container.
-
The container must be made of a material compatible with the chemical (e.g., a glass bottle with a secure cap).
-
Keep liquid and solid waste in separate containers.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any known hazard symbols (e.g., irritant).
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Experimental Protocols for Potential On-site Treatment (for advanced users with EHS approval):
While not a standard procedure, the following experimental methods, based on the chemistry of related lactam compounds, could be explored for on-site degradation prior to disposal, under strict safety protocols and with prior approval from your EHS department.
-
Alkaline Hydrolysis: Based on procedures for β-lactam antibiotics, a 1 M sodium hydroxide solution could be used to hydrolyze the lactam ring of this compound, potentially reducing its biological activity.[5] This process should be performed in a chemical fume hood with appropriate PPE. The resulting solution would still need to be neutralized and disposed of as hazardous waste.
-
Advanced Oxidation Processes (AOPs): The photo-Fenton process, which involves iron salts and hydrogen peroxide under UV light, has been shown to be effective in degrading β-lactam antibiotics in wastewater.[6][7] This method is complex and requires specialized equipment and expertise.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. Removal of β-lactam antibiotics from pharmaceutical wastewaters using photo-Fenton process at near-neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling 3-Pyrroline-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 3-Pyrroline-2-one. The information is compiled to ensure the safety of laboratory personnel and to maintain a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are recommended.[1] Gloves should be inspected for degradation or punctures before use and replaced immediately if compromised.[1] |
| Body Protection | A flame-retardant lab coat should be worn to protect against spills. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[1] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[2] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is paramount to ensure safety during experimental procedures involving this compound.
Step-by-Step Handling Procedure:
-
Engineering Controls: Always work in a well-ventilated area. A certified chemical fume hood is the primary engineering control to be used.[1]
-
Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. All necessary equipment, including spill containment materials, should be readily accessible.
-
Grounding: To avoid static discharge, which can ignite combustible liquids, ensure that all equipment is properly grounded.[3]
-
Weighing and Transferring:
-
Handle as a solid or liquid in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.
-
Use non-sparking tools for transfers.[3]
-
Keep containers tightly closed when not in use.
-
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.
-
Emergency Preparedness: An eyewash station and a safety shower should be readily accessible.[2] Be familiar with their locations and operation.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials, in a clearly labeled, compatible hazardous waste container.[4]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.[3]
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal service. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not dispose of this chemical down the drain or in regular trash.[3][4]
Experimental Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
